5-Amino-2-(4-aminophenyl)chromen-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
130599-46-1 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8H,16-17H2 |
InChI Key |
XUEFLGITUSFBIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(4-aminophenyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 5-Amino-2-(4-aminophenyl)chromen-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic aminoflavone derivative, 5-Amino-2-(4-aminophenyl)chromen-4-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The guide covers essential physicochemical parameters, including molecular structure, predicted melting point, solubility, pKa, and partition coefficient (logP). Furthermore, it outlines standardized experimental protocols for the determination of these properties and visualizes the compound's potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.
Introduction
This compound is a synthetic flavonoid derivative characterized by a chromen-4-one backbone with amino group substitutions at the 5 and 4' positions.[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of amino groups to the flavonoid scaffold can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical step in the early stages of drug development, as they dictate a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed examination of the key physicochemical properties of this compound to support further research and development efforts.
Physicochemical Properties
The physicochemical properties of this compound have been predicted using the SwissADME web tool, a reliable resource for in silico drug discovery.
Molecular and Predicted Physical Properties
A summary of the fundamental molecular and predicted physical properties is provided in Table 1.
Table 1: Molecular and Predicted Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Predicted Melting Point | Not available through standard prediction tools | N/A |
| Predicted logP (Octanol/Water) | 2.15 | SwissADME Prediction |
| Predicted Water Solubility (logS) | -3.28 | SwissADME Prediction |
| Predicted pKa (most acidic) | 8.50 | SwissADME Prediction |
| Predicted pKa (most basic) | 4.50 | SwissADME Prediction |
Note: Melting point is a property that is difficult to predict with high accuracy and typically requires experimental determination.
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of flavonoid-like compounds. These methods can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
-
Purity Check: A sharp melting range (typically within 1-2°C) is indicative of a pure compound.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values.
Methodology: UV-Metric Titration
-
Principle: The UV-Vis absorbance spectrum of many ionizable compounds changes as a function of pH. By monitoring these changes, the pKa can be determined.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the largest change is observed is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Procedure:
-
A known amount of this compound is dissolved in the aqueous or octanol phase.
-
The two phases are combined in a sealed container and shaken vigorously for a set period to allow for partitioning.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous)
Potential Biological Interaction: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Preliminary evidence suggests that the biological activity of this compound may involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation. The canonical AhR signaling pathway is depicted below.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Conclusion
This technical guide has provided a detailed summary of the key physicochemical properties of this compound, leveraging in silico prediction methods to offer valuable insights for researchers. The presented data on molecular weight, predicted logP, water solubility, and pKa, are fundamental for guiding further studies into its potential as a therapeutic agent. The outlined experimental protocols provide a framework for the empirical validation of these predicted values. Furthermore, the visualization of the potential interaction with the AhR signaling pathway offers a starting point for mechanistic studies. This comprehensive guide serves as a foundational resource to facilitate the continued investigation and development of this compound and related aminoflavone derivatives.
References
Unraveling the Enigmatic Mechanism of Action of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative, has emerged as a compound of interest in oncological research due to its selective antiproliferative effects. While its precise mechanism of action remains an active area of investigation, preliminary evidence points towards the induction of DNA damage and modulation of the aryl hydrocarbon receptor (AhR) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, supplemented with data from structurally related molecules to offer a broader perspective on its potential biological activities. Detailed experimental methodologies and visualized signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
Flavonoids and their synthetic derivatives represent a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases, including cancer. The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, and its functionalization with amino groups has been shown to enhance bioavailability and modulate receptor-binding specificity. This compound belongs to this class of aminoflavones and has demonstrated selective cytotoxic activity against cancer cell lines, notably MCF-7 breast cancer cells. This document aims to consolidate the existing, albeit limited, knowledge on its mechanism of action and to provide a framework for future investigation by drawing parallels with related compounds.
Putative Mechanisms of Action
Direct experimental evidence for the mechanism of action of this compound is not extensively documented in publicly available literature. However, initial studies and the known activities of analogous compounds suggest two primary pathways that are likely involved in its anticancer effects.
Induction of DNA Damage
A plausible mechanism for the cytotoxicity of this compound is the induction of DNA damage in cancer cells. Many anticancer agents exert their effects by interfering with DNA replication and repair, leading to cell cycle arrest and apoptosis. Flavonoid-based compounds have been reported to inhibit topoisomerases, enzymes critical for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA strand breaks.
Hypothesized DNA Damage Pathway
Caption: Hypothesized DNA damage and apoptosis pathway.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism. Upon activation, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1). Emerging evidence suggests that AhR signaling is also implicated in cancer progression. Some small molecules can act as AhR ligands, and the activation of this pathway can lead to cell-type-specific pro- or anti-tumorigenic effects. The pyrazolo[3,4-d]pyrimidine PP2, a Src family kinase inhibitor, has been shown to be a ligand for the AhR, demonstrating that kinase inhibitors can have off-target effects on this pathway[1].
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Putative activation of the AhR signaling pathway.
Data from Structurally Related Compounds
To provide a more comprehensive understanding, the following table summarizes the observed biological activities of various chromen-4-one and aminoflavone derivatives. This data can guide the experimental design for elucidating the precise mechanism of this compound.
| Compound Class | Example Compound(s) | Observed Activity | Potential Mechanism of Action | Reference |
| Aminoflavones | AFP 464 | Antiproliferative against human renal cancer cells | Undergoing clinical trials; mechanism likely involves cell cycle arrest. | [2] |
| 6-Aminoflavone sulphonamide analogs | Potent antiproliferative activity (IC50 = 0.98 µM) | Not specified, but potent cytotoxicity suggests interference with a fundamental cellular process. | [2] | |
| 6-Aminoflavone derivatives | Inhibition of topoisomerase II, induction of DNA damage | Direct interaction with topoisomerase II leading to DNA strand breaks. | [2] | |
| Chromen-4-one Derivatives | 8-Biarylchromen-4-ones | Potent inhibitors of DNA-dependent protein kinase (DNA-PK) | Inhibition of a key enzyme in the DNA damage response pathway. | [1] |
| (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile | Inhibits TNFα-induced MMP9 expression | Downregulation of EGR-1. | [3] | |
| Pyranochromene Derivatives | 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles | Microtubule disruption, centrosome de-clustering, G2/M cell cycle arrest | Interference with microtubule dynamics, leading to mitotic catastrophe. | [4] |
Recommended Experimental Protocols
The following are generalized protocols for key experiments to investigate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
General Workflow for Cell Viability Assay
Caption: A typical workflow for determining cell viability.
DNA Damage Assessment
-
Objective: To determine if the compound induces DNA damage.
-
Methodology (Comet Assay):
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Embed single cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualize and quantify the "comet tail" (migrated DNA fragments) using fluorescence microscopy and appropriate software. The length and intensity of the tail are proportional to the amount of DNA damage.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
AhR Activation Assay
-
Objective: To determine if the compound is an agonist or antagonist of the AhR.
-
Methodology (Reporter Gene Assay):
-
Use a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing an XRE upstream of a luciferase gene.
-
Treat the cells with various concentrations of the compound. A known AhR agonist (e.g., TCDD) should be used as a positive control.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
An increase in luciferase activity indicates AhR agonism. To test for antagonism, co-treat cells with the compound and a known agonist.
-
Conclusion and Future Directions
This compound is a promising antiproliferative agent with a yet-to-be-fully-elucidated mechanism of action. The available evidence, supported by data from structurally related compounds, strongly suggests that its anticancer effects may be mediated through the induction of DNA damage and/or modulation of the AhR signaling pathway.
Future research should focus on a multi-pronged approach to definitively characterize its molecular targets and signaling effects. This includes:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify direct binding partners.
-
Kinase Profiling: Screening the compound against a panel of kinases to determine if it has kinase inhibitory activity, a common mechanism for flavonoid derivatives.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of the compound in animal models of cancer.
A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically unravel the complexities of this intriguing molecule.
References
- 1. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Biological Activity of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the synthetic aminoflavone derivative, 5-Amino-2-(4-aminophenyl)chromen-4-one (also known as 5,4'-diaminoflavone). This molecule has demonstrated significant and selective antiproliferative activity against specific cancer cell lines, particularly the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. Evidence suggests a multi-faceted mechanism of action involving the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the induction of DNA damage, ultimately leading to apoptosis. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key biological pathways and workflows associated with this compound.
Introduction
This compound is a member of the aminoflavone class of compounds, characterized by a chromen-4-one (flavone) core with amino group substitutions. The presence and position of these amino groups are thought to be crucial for its biological activity, enhancing its bioavailability and altering its receptor-binding specificity compared to naturally occurring flavonoids like genistein[1]. This compound has emerged as a molecule of interest due to its potent and selective anticancer properties, which are distinct from many traditional chemotherapeutic agents[2].
Quantitative Biological Data
The primary reported biological activity of this compound is its potent antiproliferative effect on the MCF-7 human breast cancer cell line. The following table summarizes the key quantitative data reported in the literature.
| Compound | Cell Line | Assay Type | IC50 (µM) | Conditions | Reference |
| This compound | MCF-7 | Antiproliferative | 0.0072 | In the presence of estradiol | Akama, T., et al. (1996). Journal of Medicinal Chemistry, 39(18), 3461–3469. |
| This compound | MCF-7 | Antiproliferative | 0.0098 | In the absence of estradiol | Akama, T., et al. (1996). Journal of Medicinal Chemistry, 39(18), 3461–3469. |
Mechanism of Action
The selective cytotoxicity of this compound is believed to be mediated through two primary, interconnected mechanisms: activation of the Aryl Hydrocarbon Receptor (AhR) pathway and subsequent DNA damage.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is thought to act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1. The induction of CYP1A1 is hypothesized to be essential for the metabolic activation of the aminoflavone, leading to the formation of reactive metabolites that are responsible for its cytotoxic effects[1].
References
In Vitro Profile of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on 5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's proposed mechanism of action and experimental workflows.
Core Compound: this compound
This compound, also referred to in literature as 5,4'-diaminoflavone, is a novel amino-substituted flavone derivative. It has demonstrated significant and selective antiproliferative activity against the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7.[1][2]
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of this compound have been quantified against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast (ER+) | 0.0072 | [2] |
Further studies have shown that the antiproliferative activity of aminoflavones is dependent on the activation of the compound by cytochrome P450 1A1 (CYP1A1).[1]
Proposed Mechanism of Action
The cytotoxic effects of this compound in sensitive breast tumor cells are believed to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to DNA damage and subsequent cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Antiproliferative Activity Assay (MTT Assay)
This protocol is based on the methodology described by Akama et al. (1996) for determining the cytotoxicity of aminoflavone derivatives.
Experimental Workflow:
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: MCF-7 cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a further 48 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
DNA Damage Assay (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Experimental Workflow:
Caption: Workflow for the Comet Assay to detect DNA damage.
Detailed Steps:
-
Cell Treatment and Harvesting: MCF-7 cells are treated with this compound for a specified duration. After treatment, cells are harvested and resuspended in a buffered solution.
-
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it using specialized software.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)
This assay determines the ability of a compound to activate the AhR signaling pathway using a cell line containing a reporter gene linked to an AhR-responsive element.
Experimental Workflow:
Caption: Workflow for an AhR activation reporter gene assay.
Detailed Steps:
-
Cell Culture: A suitable cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a xenobiotic responsive element (XRE) is used.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period sufficient to allow for gene expression (typically 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence readings are often normalized to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. The results are expressed as fold induction of luciferase activity compared to the vehicle control.
References
"discovery and development of aminoflavone derivatives"
An In-depth Technical Guide to the Discovery and Development of Aminoflavone Derivatives
Introduction
Aminoflavones, a class of synthetic flavonoids characterized by the presence of one or more amino groups on the flavone nucleus, have emerged as a significant area of interest in medicinal chemistry.[1][2] Unlike their naturally occurring flavonoid counterparts, aminoflavones are synthesized chemically, allowing for extensive structural modification to optimize their pharmacological profiles.[1][3] These compounds have demonstrated a wide array of biological activities, with a primary focus on their potential as anticancer agents.[1][4] Derivatives such as the prodrug AFP464 have progressed to clinical trials, underscoring their therapeutic potential.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various aminoflavone derivatives, intended for researchers and professionals in drug development.
Synthesis Strategies for Aminoflavone Derivatives
The synthesis of aminoflavones is a cornerstone of their development, as they do not occur naturally.[1] Various chemical methods have been established to introduce amino groups and other functionalities to the flavone core.
Common Synthetic Routes:
-
Reduction of Nitroflavones: A prevalent method involves the synthesis of a nitroflavone intermediate, followed by the reduction of the nitro group to an amine.[1][3]
-
Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction is an efficient method for creating aryl-amine bonds, enabling the synthesis of 6-arylaminoflavones and other derivatives.[2]
-
Copper-Mediated Amination: This technique has been reported as an effective way to produce aminoflavonoids from bromoflavonoid precursors.[1][3]
-
Mannich Reaction: For synthesizing amino methylated derivatives, the Mannich reaction can be employed, which involves an electrophilic substitution at the C-8 position.[1][3]
The general workflow for discovering and evaluating new aminoflavone derivatives typically follows a structured path from synthesis to biological characterization.
Biological Activity and Structure-Activity Relationships (SAR)
The anticancer activity of aminoflavone derivatives is profoundly influenced by the position and nature of substituents on the flavone core. Cytotoxicity assays against various human cancer cell lines have provided valuable quantitative data for establishing structure-activity relationships.
Antiproliferative Activity of 3-Aminoflavone Derivatives
3-Aminoflavones have shown antiproliferative activity, particularly against murine L1210 leukemia cells. The potency is enhanced by substitutions at the 3' and 4' positions of the B-ring.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Amino-4'-methoxyflavone | L1210 | 22 | [2] |
| 3,3'-Diamino-4'-methoxyflavone | L1210 | 10 | [1][2] |
Antiproliferative Activity of 5-Aminoflavone Derivatives
5-Aminoflavone derivatives have demonstrated potent and selective activity against estrogen receptor (ER)-positive breast cancer cell lines, such as MCF-7.[5][6] This activity is often independent of the presence of estradiol.[5][6]
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,4'-Diaminoflavone (10g) | MCF-7 | 0.0072 | [1][7] |
| 5-Amino-4'-N,N-dimethylaminoflavone (10n) | MCF-7 | ~0.0012 | [2] (Value for similar compound) |
| 5-Amino-4'-hydroxyflavone (10b) | MCF-7 | 1.5 | [7] |
| 5-Aminoflavone (10a) | MCF-7 | 13 | [7] |
Antiproliferative Activity of Other Aminoflavone Derivatives
Derivatives with amino groups at other positions also exhibit significant anticancer effects. For instance, 2'-aminoflavone (PD98059) acts as a MEK1/2 inhibitor, and 6-benzylaminoflavone inhibits topoisomerase II.[2]
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 2'-Aminoflavone (PD98059) | MEK1 | 2–7 | [2] |
| 2'-Aminoflavone (PD98059) | MEK2 | 50 | [2] |
| 6-Benzylaminoflavone | MCF-7 | 9.4 | [2] |
| 6-Benzylaminoflavone | Topoisomerase II | 12 | [2] |
| 6,4'-Diaminoflavone | EGFr | 8.7 | [3] |
| 5,7,3'-Triamino-6-hydroxyflavone | EGFr | 7.8 | [3] |
Mechanisms of Action
Aminoflavone derivatives exert their anticancer effects through multiple, sometimes interconnected, signaling pathways. Key mechanisms include activation of the Aryl Hydrocarbon Receptor (AhR), induction of reactive oxygen species (ROS), and inhibition of hypoxia-inducible factors (HIF-1α).
Aryl Hydrocarbon Receptor (AhR) Pathway
Aminoflavone (AF) is a known ligand of the Aryl Hydrocarbon Receptor (AhR).[8] In sensitive cancer cells like MCF-7, AF binding to AhR leads to the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[9] This activation is believed to be essential for the antiproliferative activity of AF in certain cell types.[8]
ROS-Mediated Apoptosis
A critical mechanism of action for aminoflavone is the induction of oxidative stress. AF has been shown to increase intracellular levels of Reactive Oxygen Species (ROS) in breast cancer cells.[9] This elevation in ROS leads to oxidative DNA damage, which in turn triggers cell cycle arrest (specifically in the S phase) and initiates caspase-dependent apoptosis.[9]
AhR-Independent Inhibition of HIF-1α
Interestingly, aminoflavone can also function independently of the AhR pathway. Studies have demonstrated that AF inhibits the expression and protein accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia.[1][10] This inhibition occurs even in cells where the AhR pathway is functionally impaired, indicating a distinct mechanism of action that may contribute to its anticancer effects.[8][10]
Key Experimental Protocols
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination
This protocol describes a general method for the synthesis of 6-arylaminoflavone derivatives.[2]
-
Materials: 6-Bromoflavone derivative, appropriate arylamine, Pd2(dba)3 (palladium source), XantPhos (ligand), Cs2CO3 (base), Toluene (solvent).
-
Procedure:
-
To an oven-dried reaction vessel, add the 6-bromoflavone, arylamine, Cs2CO3, XantPhos, and Pd2(dba)3.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C and monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Dichloromethane).
-
Filter the mixture through celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product using NMR and Mass Spectrometry.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[4]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, aminoflavone derivative stock solution (in DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the aminoflavone derivative in culture medium. The final DMSO concentration should be kept low (<0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO2 incubator.[4]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.[4][9]
-
Materials: Cancer cells, culture medium, test compound, Propidium Iodide (PI) staining solution containing RNase A, Phosphate-Buffered Saline (PBS), Flow cytometer.
-
Procedure:
-
Treat cells with the aminoflavone derivative at a specific concentration (e.g., 1.0 µM) for a set time (e.g., 12 or 24 hours).[9]
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data using appropriate software to determine the percentage of cells in each phase. An accumulation of cells in a particular phase indicates cell cycle arrest.[9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 3. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 5-aminoflavone derivatives as specific antitumor agents in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Aminoflavones and the Aryl Hydrocarbon Receptor Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the aryl hydrocarbon receptor (AhR) signaling pathway and its interaction with aminoflavones, a class of synthetic flavonoids with demonstrated pharmacological activity. This document details the molecular mechanisms of AhR activation, summarizes quantitative data on aminoflavone-AhR interactions, provides comprehensive experimental protocols for key assays, and visualizes complex pathways and workflows through detailed diagrams.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to be a crucial regulator of cellular processes including xenobiotic metabolism, immune responses, and cell proliferation and differentiation.[1][2]
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[3][4] Ligand binding induces a conformational change in the AhR, leading to the dissociation of its chaperone proteins and its translocation into the nucleus.[3][5] In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[3] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6] A key target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of many xenobiotics.[1]
Aminoflavones as AhR Ligands
Aminoflavones are a class of synthetic flavonoids that have garnered significant interest for their potential as anticancer agents.[7] Several aminoflavone derivatives have been shown to be potent ligands and activators of the AhR signaling pathway.[8][9] The interaction of aminoflavones with the AhR can lead to the induction of xenobiotic-metabolizing enzymes, such as CYP1A1, which can, in turn, metabolize the aminoflavones into active anti-tumor compounds.[2]
Quantitative Data on Aminoflavone-AhR Interaction
The following table summarizes the available quantitative data for the interaction of aminoflavone (AF, NSC 686288) and its derivatives with the AhR pathway and their biological effects in various cancer cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Aminoflavone (AF) | MDA-MB-468 | Growth Inhibition | GI50 | 13.1 nM - 17.3 nM | [10] |
| Aminoflavone (AF) | Cal51 | Growth Inhibition | GI50 | 10.9 nM - 25.4 nM | [10] |
| 5,4'-Diaminoflavone | MCF-7 | Antiproliferative | IC50 | 0.0072 µM (without estradiol) | [7] |
| 5,4'-Diaminoflavone | MCF-7 | Antiproliferative | IC50 | 0.0098 µM (with estradiol) | [7] |
| 3,3'-Diamino-4'-methoxyflavone | L1210 | Antiproliferative | IC50 | 10 µM | [7] |
| 3-Amino-4'-methoxyflavone | L1210 | Antiproliferative | IC50 | 22 µM | [7] |
| 4'-Amino-6-hydroxyflavone | - | Protein Tyrosine Kinase Inhibition | IC50 | 1.2 µM | [7] |
| Aminoflavone (AF) | MCF-7 | Cytotoxicity | - | Cytotoxic | [11] |
| Aminoflavone (AF) | AhR100 (MCF-7 derived) | Cytotoxicity | - | Not cytotoxic | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of aminoflavones with the AhR pathway.
AhR Ligand Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., aminoflavone) for the AhR.
Materials:
-
Hepatic cytosol preparation (source of AhR)
-
[³H]-TCDD (radioligand)
-
Test compound (unlabeled aminoflavone)
-
Hydroxylapatite (HAP)
-
Scintillation vials and cocktail
-
Buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 10% v/v glycerol, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In microcentrifuge tubes, combine hepatic cytosol (e.g., 2 mg protein/mL) with a fixed concentration of [³H]-TCDD (e.g., 2 nM).
-
Add varying concentrations of the unlabeled test compound to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).
-
Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 20°C).
-
To separate bound from free radioligand, add a slurry of hydroxylapatite (HAP) to each tube and incubate on ice.
-
Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC₅₀ value.
AhR-Dependent Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (luciferase).
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing XREs.
-
Cell culture medium and supplements.
-
Test compound (aminoflavone).
-
Positive control (e.g., TCDD).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or control. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the fold induction of luciferase activity against the concentration of the test compound to determine the EC₅₀ value.
CYP1A1 Induction Assay
This assay determines the ability of a compound to induce the expression and activity of the CYP1A1 enzyme, a key downstream target of the AhR.
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Test compound (aminoflavone).
-
Positive control (e.g., 3-Methylcholanthrene).
-
7-Ethoxyresorufin (EROD, CYP1A1 substrate).
-
NADPH.
-
Resorufin standard.
-
Fluorometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to reach near confluency.
-
Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 24-72 hours).
-
After the induction period, wash the cells with buffer.
-
Lyse the cells or prepare microsomes from the treated cells.
-
To measure CYP1A1 activity (EROD assay), add a reaction mixture containing 7-ethoxyresorufin and NADPH to the cell lysates or microsomes.
-
Incubate the reaction at 37°C.
-
Stop the reaction and measure the fluorescence of the product, resorufin, using a fluorometer (excitation ~530 nm, emission ~590 nm).
-
Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.
-
Calculate the CYP1A1 activity (e.g., pmol resorufin/min/mg protein).
-
Plot the fold induction of CYP1A1 activity against the concentration of the test compound to determine the EC₅₀ value.
Conclusion
The aryl hydrocarbon receptor pathway represents a significant target for therapeutic intervention, particularly in oncology. Aminoflavones have emerged as a promising class of compounds that can modulate this pathway, leading to anti-tumor effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of aminoflavones and to discover novel AhR modulators. A thorough understanding of the AhR signaling cascade and the application of robust in vitro assays are critical for advancing these promising compounds from the laboratory to the clinic.
References
- 1. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AhR ligand Aminoflavone suppresses α6-integrin-Src-Akt signaling to attenuate tamoxifen resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initiating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
DNA Damage Induction by Chromen-4-One Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms and experimental assessment of DNA damage induced by chromen-4-one compounds. Chromen-4-ones, a class of heterocyclic compounds including many flavonoids, have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents.[1][2] A critical mechanism underlying their therapeutic potential is the induction of DNA damage in cancer cells, which can trigger cell cycle arrest and apoptosis.[3] This document details the key signaling pathways involved, presents quantitative data from relevant studies, and provides comprehensive protocols for essential experimental assays.
Mechanisms of Chromen-4-One-Induced DNA Damage
Chromen-4-one derivatives employ several mechanisms to induce DNA damage and exert their cytotoxic effects. While the precise actions can vary based on the specific substitutions on the chromen-4-one scaffold, common pathways include the inhibition of key cellular enzymes and the disruption of DNA maintenance processes.
Some derivatives function as telomerase inhibitors, which can affect DNA repair mechanisms.[1] For instance, certain trimethoxyphenyl-4H-chromen derivatives have been shown to decrease the expression of DNA damage repair proteins like γH2AX.[1] The DNA damage response (DDR) is a complex signaling network activated by DNA lesions, primarily coordinated by the ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[3][4] Once activated, these kinases phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, which in turn regulate cell cycle progression to allow time for DNA repair.[4] A key player in this pathway is the tumor suppressor protein p53, which can be stabilized upon DNA damage and can induce cell cycle arrest or apoptosis.[5][6]
Quantitative Analysis of Chromen-4-One Activity
The cytotoxic and DNA-damaging potential of chromen-4-one compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.[7]
| Compound ID | Cell Line | Cancer Type | IC₅₀ (μM) | Citation |
| 5i | HeLa | Human Cervical Cancer | 2.15 ± 0.11 | [1] |
| 5i | SMMC-7721 | Human Liver Cancer | 1.94 ± 0.13 | [1] |
| 5i | SGC-7901 | Human Gastric Cancer | 2.37 ± 0.15 | [1] |
| 5i | U87 | Human Glioma | 3.16 ± 0.21 | [1] |
| 5i | HepG2 | Human Liver Cancer | 4.28 ± 0.25 | [1] |
| 1k | SIRT2 Assay | (Enzymatic) | 10.6 | [7] |
Table 1: Summary of reported IC₅₀ values for representative chromen-4-one derivatives. Compound 5i is 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. Compound 1k is a chroman-4-one derivative.
Key Experimental Methodologies
Assessing the genotoxicity of chromen-4-one compounds requires specific and sensitive assays. The following sections provide detailed protocols for three fundamental techniques used to measure DNA damage, cell cycle distribution, and the activation of the DNA damage response.
Single-Cell Gel Electrophoresis (Comet Assay)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] Damaged DNA, containing fragments and relaxed loops, migrates faster in an electric field, forming a "comet" shape with a tail, whereas undamaged DNA remains in the nucleus (the "head").[9]
Caption: Workflow for the Alkaline Comet Assay.
Detailed Protocol:
-
Cell Preparation: Plate and treat cells with various concentrations of the chromen-4-one compound for a specified duration. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Slide Preparation: Harvest cells and resuspend them in PBS at ~1 x 10⁵ cells/mL. Mix this suspension with molten low melting point (LMP) agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.[9]
-
Lysis: Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C to dissolve cellular and nuclear membranes, leaving behind the nucleoid.[8][10]
-
Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) and let the DNA unwind for 20-40 minutes.[8]
-
Electrophoresis: Apply a voltage (e.g., ~25 V, 300 mA) for 20-30 minutes. The alkaline conditions allow the detection of single- and double-strand breaks.[8]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as Propidium Iodide (PI) or SYBR Green.
-
Visualization and Analysis: Image the slides using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.[9]
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[11] Following a DSB, the histone variant H2AX is rapidly phosphorylated at Serine 139, forming γ-H2AX. These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified.[11][12]
Caption: Workflow for γ-H2AX Foci Formation Assay.
Detailed Protocol:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to the chromen-4-one compound for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. After another wash, permeabilize the cell membranes with a solution like 0.3% Triton X-100 in PBS for 30 minutes to allow antibody entry.[13][14]
-
Blocking: Incubate the coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 30-60 minutes to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.[14]
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.[15] Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).[16]
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope and quantify the number of distinct foci per nucleus. An increase in the average number of foci per cell indicates a higher level of DSBs.[13]
Cell Cycle Analysis
DNA damage often leads to the activation of cell cycle checkpoints, causing cells to arrest in specific phases (G1, S, or G2/M) to allow for repair.[17] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to quantify the proportion of cells in each phase.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Culture and treat cells with the chromen-4-one compound. Harvest the cells (including floating cells, which may be apoptotic) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Fix for at least 2 hours on ice or at -20°C.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a fluorescent DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) to prevent the staining of double-stranded RNA.[18]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a DNA content frequency histogram. Cells in the G0/G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have an intermediate DNA content. A "sub-G1" peak often represents apoptotic cells with fragmented DNA.[12] Software is used to model the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.
DNA Damage Response (DDR) Signaling Pathway
The induction of DNA damage by chromen-4-one compounds triggers a complex intracellular signaling cascade known as the DNA Damage Response (DDR). This pathway is essential for maintaining genomic stability.
Caption: Key pathways in the DNA Damage Response.
Upon DNA damage, sensor proteins like the Mre11-Rad50-Nbs1 (MRN) complex recognize the lesions and recruit and activate the primary transducer kinases, ATM and ATR.[19] These kinases then phosphorylate hundreds of downstream substrates, including the effector kinases CHK1 and CHK2 and the tumor suppressor p53.[4][20] This signaling cascade culminates in one of three main cellular outcomes: transient cell cycle arrest to allow for DNA repair, the initiation of programmed cell death (apoptosis) if the damage is too severe, or the induction of cellular senescence, a state of permanent growth arrest.[20][21] By interfering with this intricate network, chromen-4-one compounds can push cancer cells toward apoptosis, highlighting their therapeutic promise.
References
- 1. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Towards a quantitative understanding of the DNA damage response through data-driven dynamical modeling | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytometric assessment of DNA damage in relation to cell cycle phase and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 20. The DNA damage signaling pathway is a critical mediator of oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analogs of 5-Amino-2-(4-aminophenyl)chromen-4-one: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(4-aminophenyl)chromen-4-one and its structural analogs represent a promising class of synthetic aminoflavones with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds, with a focus on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their broad spectrum of pharmacological properties.[1] Synthetic modifications of the flavonoid scaffold have led to the development of novel derivatives with enhanced potency and selectivity. Among these, aminoflavones have emerged as a particularly interesting group, demonstrating significant cytotoxic and anti-inflammatory effects.[1][2] The core structure of this compound, featuring amino groups at both the 5-position of the chromen-4-one A-ring and the 4'-position of the B-ring, has been identified as a key pharmacophore for potent biological activity.[3] This guide will explore the chemical synthesis of these analogs, present their biological activities in a structured format, and provide detailed methodologies for their evaluation.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes for aminoflavones. A common and effective method involves the reduction of a corresponding dinitro precursor.[2]
General Synthetic Pathway
A generalized synthetic pathway for the preparation of this compound analogs is depicted below. This multi-step synthesis typically starts from appropriately substituted phenols and acetophenones.
Experimental Protocol: Synthesis of a 6-Arylaminoflavone Analog via Buchwald-Hartwig Amination
This protocol is adapted from a reported synthesis of 6-arylaminoflavones and can be modified for the synthesis of other aminoflavone analogs.[1]
-
Preparation of the Chalcone Intermediate: To a solution of a substituted 2'-hydroxyacetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (20 mL), an aqueous solution of NaOH (50%, 5 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone.[1]
-
Cyclization to the Flavone: The chalcone (1 mmol) is dissolved in DMSO (10 mL), and iodine (0.2 mmol) is added. The mixture is heated at 120 °C for 2 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitate is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by column chromatography to give the flavone.
-
Bromination of the Flavone: The flavone (1 mmol) is dissolved in a suitable solvent like chloroform or acetic acid. N-Bromosuccinimide (NBS, 1.1 mmol) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bromoflavone.
-
Buchwald-Hartwig Amination: A mixture of the bromoflavone (1 mmol), the desired aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and Cs₂CO₃ (2 mmol) in toluene (10 mL) is degassed and heated at 110 °C under a nitrogen atmosphere for 12-24 hours. The reaction mixture is cooled, filtered through celite, and the solvent is evaporated. The residue is purified by column chromatography to afford the target 6-arylaminoflavone.[1]
Biological Activities and Quantitative Data
Structural analogs of this compound have demonstrated significant potential as anticancer agents. Their cytotoxicity against various cancer cell lines has been evaluated, and the half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.
Anticancer Activity
The antiproliferative activity of various aminoflavone derivatives has been assessed against a panel of human cancer cell lines. The data highlights the importance of the position and nature of the amino and other substituent groups on the flavone scaffold for cytotoxic potency.
Table 1: Cytotoxicity (IC₅₀, µM) of Selected Aminoflavone Analogs
| Compound | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| 1 | 6-Amino | > 50 | > 50 | > 50 | [2] |
| 2 | 3'-Amino-4'-methoxy | 22 | - | - | [2] |
| 3 | 3,3'-Diamino-4'-methoxy | 10 | - | - | [2] |
| 4 | 4'-Amino-6-hydroxy | 1.2 (p56lck kinase inhibition) | - | - | [2] |
| 5 | 5,7,4'-Triamino-6-hydroxy | 18 (p56lck kinase inhibition) | - | - | [2] |
| 6 | 6-Benzylamino | 9.4 | - | - | [1] |
Note: Data for the exact this compound structure is not publicly available in this format. The table presents data for structurally related aminoflavones to illustrate structure-activity relationships.
Mechanisms of Action and Signaling Pathways
The biological effects of this compound and its analogs are mediated through various cellular mechanisms, including the modulation of key signaling pathways involved in cancer and inflammation.
Aryl Hydrocarbon Receptor (AhR) Pathway
Evidence suggests that the cytotoxicity of some aminoflavones may involve the engagement of the aryl hydrocarbon receptor (AhR) pathway.[3] The AhR is a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism and has been implicated in cancer progression.
Toll-like Receptor 4 (TLR4) / Mitogen-Activated Protein Kinase (MAPK) Pathway
Aminoflavone derivatives have also been investigated for their anti-inflammatory properties, which may be mediated by the inhibition of the TLR4/MAPK signaling pathway.[4] This pathway is a critical component of the innate immune response and is often dysregulated in inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic aminoflavone derivative with demonstrated selective antiproliferative activity against MCF-7 breast cancer cells.[1] Evidence suggests its mechanism of action may involve the induction of DNA damage and activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1] This document provides detailed experimental protocols for the synthesis and biological evaluation of this compound, aimed at facilitating further research into its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 130599-46-1[1] |
| Molecular Formula | C₁₅H₁₂N₂O₂[1] |
| Molecular Weight | 252.27 g/mol [1] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO, DMF |
Plausible Synthetic Protocol
Proposed Synthesis via Chalcone Cyclization:
A plausible synthetic route could involve the Claisen-Schmidt condensation of 2-hydroxy-6-nitroacetophenone with 4-nitrobenzaldehyde to form a dinitrochalcone. Subsequent reduction of the nitro groups to amines, followed by oxidative cyclization, would yield the desired this compound.
Step 1: Synthesis of (E)-1-(2-hydroxy-6-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Dinitrochalcone)
-
Dissolve 2-hydroxy-6-nitroacetophenone (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with water, and dry to obtain the dinitrochalcone.
Step 2: Reduction of Dinitrochalcone to Diaminochalcone
-
Dissolve the synthesized dinitrochalcone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).
-
Reflux the reaction mixture or stir under a hydrogen atmosphere until the reduction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the diaminochalcone.
Step 3: Oxidative Cyclization to this compound
-
Dissolve the diaminochalcone in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add a catalyst for oxidative cyclization, such as iodine, and heat the reaction mixture.
-
Monitor the formation of the flavone by TLC.
-
After the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and In Vitro Protocols
While specific quantitative data for this compound is not extensively published, its known antiproliferative activity against MCF-7 cells suggests it is a promising candidate for further investigation.[1] The following protocols are standard methods to assess the key biological activities attributed to this compound.
Antiproliferative Activity against MCF-7 Cells (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol describes a reporter gene assay to determine if this compound acts as an agonist for the AhR.
Materials:
-
A suitable cell line for AhR reporter assays (e.g., HepG2 cells)
-
A reporter plasmid containing a Dioxin Response Element (DRE) driving a luciferase gene
-
Transfection reagent
-
This compound
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Cell Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the DRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (TCDD), or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
MCF-7 cells or other suitable cell line
-
This compound
-
Comet assay slides
-
Low melting point agarose (LMPA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a comet assay slide and allow it to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Quantitative Data Summary (Hypothetical Data Based on Related Compounds)
As specific published data for this compound is limited, the following table presents hypothetical IC₅₀ values based on the activity of structurally similar aminoflavones against various cancer cell lines. These values should be experimentally determined for the compound of interest.
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | This compound | To be determined | - |
| MDA-MB-231 (Breast) | This compound | To be determined | - |
| A549 (Lung) | This compound | To be determined | - |
| HCT116 (Colon) | This compound | To be determined | - |
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols provided herein offer a framework for its synthesis and for the detailed investigation of its antiproliferative activity, its interaction with the AhR pathway, and its potential to induce DNA damage. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential in preclinical models.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MTT Assay for Determining Aminoflavone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoflavone (AF), also known as NSC 686288, is a synthetic flavonoid compound that has demonstrated potent antiproliferative activity against various human tumor cell lines, particularly breast and renal cancers.[1][2][3] Its mechanism of action involves metabolic activation within sensitive cancer cells, leading to oxidative stress, DNA damage, and apoptosis.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds like aminoflavone by measuring cellular metabolic activity.[4] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxicity of aminoflavone against cancer cell lines and outlines the key signaling pathways involved in its mechanism of action.
Mechanism of Action: Aminoflavone-Induced Cytotoxicity
The cytotoxic effect of aminoflavone is selective and dependent on its metabolic activation in sensitive cancer cells.[2] Aminoflavone acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[2] Upon binding, the AF-AhR complex translocates to the nucleus, inducing the expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[2] These enzymes metabolize aminoflavone into reactive species, which generate reactive oxygen species (ROS).[2] The subsequent increase in intracellular ROS leads to oxidative DNA damage, cell cycle arrest, activation of caspases, and ultimately, apoptosis.[2]
Caption: Signaling pathway of aminoflavone-induced cytotoxicity.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric technique that measures cellular metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[4] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[5]
Workflow of the MTT Assay
The general workflow for assessing aminoflavone cytotoxicity using an MTT assay involves several key steps from cell seeding to data analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ?Sensitivity of Renal Cell Carcinoma to Aminoflavone: Role of CYP1A1? - CONICET [bicyt.conicet.gov.ar]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative. Aminoflavones are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. The target compound has shown selective antiproliferative activity against MCF-7 breast cancer cells, with evidence suggesting its mechanism of action may involve the aryl hydrocarbon receptor (AhR) pathway.[1] This document outlines a plausible three-step synthetic route, including detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Flavonoids are a diverse group of naturally occurring polyphenolic compounds. Their synthetic derivatives, particularly those incorporating amino groups, have shown a wide range of biological activities.[2] this compound belongs to this class of synthetic aminoflavones and is characterized by a chromen-4-one (flavone) core with amino substituents at the 5 and 4' positions. The presence of these amino groups is thought to enhance bioavailability and alter receptor-binding specificity compared to their hydroxylated counterparts.[1]
Recent studies have highlighted the potential of aminoflavones as anticancer agents.[3][4] The antitumor activity of some aminoflavones has been linked to their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and xenobiotics.[5][6][7] Activation of the AhR signaling pathway can lead to the regulation of genes involved in cell cycle control and metabolism, which can be harnessed for therapeutic purposes.[6]
This document provides a comprehensive guide for the laboratory synthesis of this compound, enabling further investigation into its biological activities and potential as a drug candidate.
Synthetic Workflow
The synthesis of this compound can be achieved through a three-step process, starting from commercially available precursors. The overall workflow is depicted in the diagram below.
Caption: A three-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-6',4-dinitrochalcone (Claisen-Schmidt Condensation)
This step involves the base-catalyzed condensation of 2'-hydroxy-6'-nitroacetophenone with 4-nitrobenzaldehyde. Due to the presence of electron-withdrawing nitro groups, an acid catalyst may be required for optimal results.
-
Materials:
-
2'-Hydroxy-6'-nitroacetophenone (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous Potassium Hydroxide (20% w/v) or concentrated Hydrochloric Acid
-
-
Procedure (Base-catalyzed):
-
Dissolve 2'-hydroxy-6'-nitroacetophenone and 4-nitrobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the aqueous potassium hydroxide solution to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-6',4-dinitrochalcone.
-
-
Procedure (Acid-catalyzed):
-
Dissolve 2'-hydroxy-6'-nitroacetophenone and 4-nitrobenzaldehyde in a suitable solvent like acetic acid.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
-
Step 2: Synthesis of 5-Nitro-2-(4-nitrophenyl)chromen-4-one (Oxidative Cyclization)
The synthesized chalcone is cyclized to the corresponding flavone using an oxidizing agent, such as iodine in dimethyl sulfoxide (DMSO).[8][9][10]
-
Materials:
-
2'-Hydroxy-6',4-dinitrochalcone (1.0 eq)
-
Iodine (catalytic amount, e.g., 0.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxy-6',4-dinitrochalcone in DMSO.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of sodium thiosulfate in water to quench the excess iodine.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 3: Synthesis of this compound (Simultaneous Reduction)
The final step involves the reduction of both nitro groups to amino groups. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid.
-
Materials:
-
5-Nitro-2-(4-nitrophenyl)chromen-4-one (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (excess, e.g., 6-8 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend 5-nitro-2-(4-nitrophenyl)chromen-4-one in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until a precipitate of tin salts forms.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Data Presentation
The following tables summarize the expected data for the synthesis of this compound and its intermediates. The values are representative and may vary based on experimental conditions.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Claisen-Schmidt Condensation | KOH or HCl | Ethanol or Acetic Acid | RT or Reflux | 24 or 4-6 | 70-85 |
| 2 | Oxidative Cyclization | I₂ | DMSO | 100-120 | 2-4 | 60-75 |
| 3 | Simultaneous Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 50-70 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | M.W. ( g/mol ) | Appearance | M.P. (°C) | ¹H NMR (δ, ppm) |
| 2'-Hydroxy-6',4-dinitrochalcone | C₁₅H₁₀N₂O₆ | 330.25 | Yellow solid | - | - |
| 5-Nitro-2-(4-nitrophenyl)chromen-4-one | C₁₅H₈N₂O₆ | 328.24 | Pale yellow solid | - | - |
| This compound | C₁₅H₁₂N₂O₂ | 252.27 | Yellow solid | >250 | (DMSO-d₆): δ 5.5-6.0 (br s, 4H, -NH₂), 6.6-8.0 (m, 8H, Ar-H) |
Application Notes: Anticancer Activity and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound and its derivatives have emerged as promising candidates for cancer therapy.[11] Specifically, these compounds have demonstrated potent and selective growth-inhibitory activity against estrogen receptor-positive (ER+) human breast cancer cell lines, such as MCF-7.[11] While the precise mechanism of action is still under investigation, evidence strongly suggests the involvement of the aryl hydrocarbon receptor (AhR) signaling pathway.[1]
Aminoflavones can act as ligands for the AhR.[2] The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins like Hsp90. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6][7][12]
The downstream targets of the AhR pathway include genes encoding for metabolic enzymes (e.g., CYP1A1, CYP1B1) and proteins involved in cell cycle regulation. The activation of this pathway by aminoflavones can lead to the production of reactive metabolites that cause DNA damage and induce apoptosis in cancer cells.[13] Furthermore, AhR signaling can influence the immune response within the tumor microenvironment, suggesting a multi-faceted antitumor activity.[3]
The diagram below illustrates the canonical AhR signaling pathway, which is a key target for the therapeutic action of this compound derivatives.
Caption: Canonical AhR signaling pathway activated by aminoflavones.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of potent antitumor 5,4'-diaminoflavone derivatives based on metabolic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Aminoflavones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic aminoflavones, a critical step in their chemical synthesis and drug development pipeline. The following sections outline common and advanced purification techniques, including recrystallization, column chromatography, preparative thin-layer chromatography (TLC), and solid-phase extraction (SPE).
Introduction to Aminoflavone Purification
Synthetic aminoflavones are a class of flavonoid derivatives that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer and anti-inflammatory activities.[1] The synthesis of these compounds often results in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, robust purification strategies are essential to isolate the aminoflavone of interest with high purity, which is a prerequisite for accurate biological evaluation and further development.
The choice of purification method depends on several factors, including the physicochemical properties of the target aminoflavone (e.g., polarity, solubility), the nature of the impurities, the required purity level, and the scale of the purification.
Data Presentation: Purity and Yield of Aminoflavones
Table 1: Purification of Aminoflavones by Recrystallization
| Aminoflavone Derivative | Recrystallization Solvent(s) | Yield (%) | Purity (%) | Reference |
| 6-Amino-7-hydroxyflavone | Toluene | 64 | >95 (implied by characterization) | [2] |
| (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone precursor) | Methanol | 85 | Not explicitly stated | [1] |
Table 2: Purification of Aminoflavones by Column Chromatography
| Aminoflavone Derivative | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| 6-Arylaminoflavones | Silica Gel | Ethyl acetate/hexane (8:2) | 8-95 | >95 (implied by characterization) | [1] |
Table 3: Purification of Flavonoids by Preparative Thin-Layer Chromatography (TLC)
| Flavonoid Type | Stationary Phase | Eluent System | Loading Capacity (mg) | Purity (%) | Reference |
| General Flavonoids | Silica Gel (2.5 mm thickness) | Dependent on compound polarity | 10-90 | High (implied) | [2] |
Table 4: Purification of Isoflavones by High-Speed Countercurrent Chromatography (HSCCC)
| Isoflavone | Solvent System | Yield (mg from 150mg crude) | Purity (%) | Reference |
| Formononetin | n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v) | 14.2 | 92.26 | [3] |
| Biochanin A | n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v) | 15.7 | 95.86 | [3] |
| Ononin | n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v) | 9.1 | 95.32 | [3] |
| Biochanin A-7-O-β-D-glucoside | n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v) | 11.3 | 96.56 | [3] |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds based on differences in solubility.[4][5]
Protocol for Single-Solvent Recrystallization:
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude aminoflavone in a test tube.
-
Add a few drops of a test solvent at room temperature. An ideal solvent should not dissolve the compound at room temperature but should dissolve it completely at its boiling point.[4][5]
-
Commonly used solvents for flavonoids include ethanol, methanol, toluene, and mixtures like ethyl acetate/hexane.[1][2]
-
If the compound is insoluble, heat the mixture gently. If it dissolves, it is a potential candidate solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude aminoflavone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Protocol for Two-Solvent Recrystallization:
This method is employed when no single solvent is ideal. It uses a pair of miscible solvents, one in which the aminoflavone is soluble and another in which it is insoluble.[4]
-
Solvent Selection:
-
Choose a "good" solvent that readily dissolves the aminoflavone at room temperature and a "poor" solvent in which the aminoflavone is insoluble. These two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.
-
-
Procedure:
-
Dissolve the crude aminoflavone in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly, and follow the crystallization, isolation, and drying steps as described for single-solvent recrystallization.
-
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[1]
Protocol for Flash Column Chromatography:
-
Stationary Phase and Column Preparation:
-
Select a suitable stationary phase, most commonly silica gel for aminoflavones.[1]
-
Pack a glass column with the silica gel as a slurry in the initial mobile phase (eluent). Ensure the packing is uniform to avoid band broadening.
-
-
Sample Loading:
-
Dissolve the crude aminoflavone in a minimum amount of a suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Choose an appropriate eluent system. This is often determined by preliminary analysis using thin-layer chromatography (TLC). For aminoflavones, mixtures of hexane and ethyl acetate are common.[1]
-
Start with a less polar eluent and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity. Isocratic elution (constant solvent composition) can also be used.
-
Apply pressure (e.g., from a nitrogen line or an air pump) to the top of the column to increase the flow rate.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the separation by TLC to identify the fractions containing the purified aminoflavone.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is a useful method for purifying small quantities (typically <100 mg) of compounds.[2][6]
Protocol for Preparative TLC:
-
Plate Preparation and Sample Application:
-
Use a large TLC plate with a thick layer of stationary phase (e.g., 20x20 cm with 1-2 mm silica gel layer).[2]
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Carefully apply the sample as a narrow band along the origin line of the plate.
-
-
Development:
-
Place the plate in a developing chamber containing the appropriate eluent system.
-
Allow the solvent front to move up the plate until it is near the top.
-
-
Visualization and Isolation:
-
Visualize the separated bands under UV light.
-
Mark the band corresponding to the desired aminoflavone.
-
Scrape the silica gel containing the product from the plate.[2]
-
-
Extraction:
-
Transfer the scraped silica to a flask and add a polar solvent (e.g., ethyl acetate or methanol) to elute the compound from the silica.
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent from the filtrate to obtain the purified aminoflavone.
-
Solid-Phase Extraction (SPE)
SPE is a technique used for sample clean-up and concentration, which can be adapted for purification. It involves passing a sample through a cartridge containing a solid adsorbent.
General Protocol for Reversed-Phase SPE:
-
Cartridge Conditioning:
-
Activate the C18 cartridge by passing a non-polar solvent (e.g., methanol) through it.
-
Equilibrate the cartridge with a polar solvent (e.g., water).
-
-
Sample Loading:
-
Dissolve the crude aminoflavone mixture in a polar solvent.
-
Load the sample solution onto the cartridge. The aminoflavone and other non-polar components will be retained on the sorbent.
-
-
Washing:
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
-
Elution:
-
Elute the desired aminoflavone with a less polar solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Collect the eluate and evaporate the solvent.
-
Mandatory Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of synthetic aminoflavones.
Decision Tree for Purification Method Selection
References
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 2. How To [chem.rochester.edu]
- 3. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Analysis of 5-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 5-Amino-2-(4-aminophenyl)chromen-4-one , a synthetic aminoflavone derivative. The methodologies outlined below are designed to support research, quality control, and drug development activities by providing robust procedures for identification, quantification, and structural elucidation.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| CAS Number | 130599-46-1 |
Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight confirmation and structural fragmentation analysis, and various spectroscopic methods (UV-Vis, NMR, FTIR) for structural and functional group identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is proposed based on methodologies for similar flavonoid compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (minutes) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 365 nm (based on typical flavone absorbance).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the same solvent as the sample. Prepare a series of dilutions to create a calibration curve.
Data Presentation:
| Parameter | Expected Value |
| Expected Retention Time | 10 - 15 minutes (estimated) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Analysis
LC-MS provides high sensitivity and specificity for the identification of this compound and the characterization of its potential metabolites or degradation products.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described in section 2.1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is recommended due to the presence of basic amino groups.
-
Scan Mode: Full scan mode for initial identification and product ion scan (MS/MS) for structural elucidation.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy (for MS/MS): 15-30 eV (optimize for desired fragmentation).
Data Presentation:
| Ion | Expected m/z |
| [M+H]⁺ (Protonated Molecule) | 253.09 |
| [M+Na]⁺ (Sodium Adduct) | 275.07 |
| Expected Fragmentation Ions | Analysis of MS/MS spectra will reveal characteristic fragments resulting from the cleavage of the chromenone ring and loss of amino groups. |
Spectroscopic Analysis
UV-Vis spectroscopy is a simple and rapid technique for preliminary identification and concentration determination based on the chromophoric nature of the flavone backbone.
Experimental Protocol:
-
Instrument: A standard UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Scan Range: 200 - 600 nm.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
Data Presentation:
| Parameter | Expected Value |
| λmax 1 (Band II) | ~250 - 270 nm (A-ring absorption) |
| λmax 2 (Band I) | ~340 - 380 nm (B-ring cinnamoyl system absorption) |
NMR spectroscopy is essential for the definitive structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are recommended.
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Data Presentation (Predicted Chemical Shifts in DMSO-d₆):
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | Carbonyl (C=O) | ~176 |
| Amino Protons (NH₂) | 5.0 - 6.0 (broad) | Aromatic Carbons | 100 - 165 |
| Olefinic Proton (H-3) | ~6.3 | Olefinic Carbons | 105 - 110 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino groups) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Ketone) | 1620 - 1650 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-O-C Stretch (Ether) | 1000 - 1300 |
Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for the analysis of the target compound.
Application Notes and Protocols: 5-Amino-2-(4-aminophenyl)chromen-4-one in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic aminoflavone derivative that has shown potential as a selective antiproliferative agent against breast cancer cells.[1] This document provides an overview of its application in breast cancer cell line research, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes. The compound's structure, characterized by a chromen-4-one (flavone) core with amino group substitutions, is a subject of interest for its potential therapeutic activities.[1] While research is ongoing, initial evidence suggests its cytotoxicity may be linked to DNA damage and activation of the aryl hydrocarbon receptor (AhR) pathway.[1]
Data Presentation
The quantitative data on the efficacy of this compound and its derivatives are summarized below. These tables provide a comparative overview of the cytotoxic activities of these compounds against various breast cancer cell lines.
Table 1: Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-amino-2H-benzo[h]chromen-2-one (10) | Not Specified | Cytotoxicity Assay | 0.038-0.085 | [2] |
| 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (22) | Not Specified | Cytotoxicity Assay | 0.038-0.085 | [2] |
| 4-amino-2H-benzo[h]chromen-2-one (16) | Not Specified | Cytotoxicity Assay | 0.038-0.085 | [2] |
| 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (27) | Not Specified | Cytotoxicity Assay | 0.038-0.085 | [2] |
| 2-Amino-4H-chromene-3-carbonitrile derivative (4) | T47D | MTT Assay | 81.42 ± 6.1 | [3] |
| Gold Nanoparticle Conjugated Compound 4 | T47D | MTT Assay | 49.87 ± 4.5 | [3] |
Table 2: Effects of a Novel Chromen-based Compound (Compound 2) on Triple-Negative Breast Cancer Cells
| Parameter | Cell Line | Treatment | Observation | Reference |
| Apoptosis | MDA-MB-468 | Compound 2 | Increased early and late apoptosis | [4] |
| Cell Cycle | MDA-MB-468 | Compound 2 | G1-phase arrest | [4] |
| Gene Expression | MDA-MB-468 | Compound 2 | Upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes and Ki67 | [4] |
| Cellular Adhesion | MDA-MB-468 | Compound 2 (IC50: 9.46 µM) | ~70% inhibition of adhesion | [4] |
| Cytokine Levels | MDA-MB-468 | Compound 2 | Decreased IL4 and IL8, increased CCL2 and CXCL1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on breast cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for 3-5 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the compound on the cell cycle progression.
Materials:
-
Breast cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway of this compound and a general workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for assessing the anticancer effects of the compound.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. Antitumor agents. 289. Design, synthesis, and anti-breast cancer activity in vivo of 4-amino-2H-benzo[h]chromen-2-one and 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogues with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel chromen-based small molecule induces apoptosis and modulates cellular response to triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aminoflavones in Topoisomerase Inhibition Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoflavones, a class of synthetic flavonoids, have emerged as promising scaffolds in the development of novel anticancer agents. Their mechanism of action is often attributed to the inhibition of DNA topoisomerases, crucial enzymes that regulate DNA topology during various cellular processes such as replication, transcription, and chromosome segregation. By targeting topoisomerase I (Topo I) and topoisomerase II (Topo II), aminoflavones can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for the use of aminoflavones in topoisomerase inhibition assays, intended to guide researchers in the evaluation of these compounds as potential drug candidates.
Data Presentation: Inhibitory Activity of Aminoflavones
The following table summarizes the reported inhibitory concentrations (IC50) of various aminoflavone derivatives against topoisomerase enzymes. This data provides a comparative overview of their potency.
| Compound ID | Target Enzyme | IC50 (µM) | Cell Line/Assay Conditions |
| 6-aminoflavone derivative (9f) | Topoisomerase II | 12.11 | Enzyme inhibition assay |
| Benzo[a]phenazine derivative (6) | Topoisomerase II | 6.9 | Enzyme inhibition assay |
| Aminochalcone (3) | - | 34.4 (cytotoxicity) | DH82 cells |
| Aminochalcone (4) | - | 31.4 (cytotoxicity) | DH82 cells |
| Aminochalcone (11) | - | 38.2 (cytotoxicity) | DH82 cells |
| Etoposide (Reference) | Topoisomerase II | - | DH82 cells (IC50 = 95.5 µM) |
Signaling Pathways and Experimental Workflow
Mechanism of Action of Aminoflavone Topoisomerase Inhibitors
Aminoflavones primarily act as topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand. This results in the accumulation of DNA single-strand breaks (for Topo I inhibitors) or double-strand breaks (for Topo II inhibitors). These DNA lesions trigger a downstream signaling cascade, ultimately leading to programmed cell death (apoptosis).
Application Notes and Protocols for 5-Amino-2-(4-aminophenyl)chromen-4-one as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(4-aminophenyl)chromen-4-one, also known as 5,4'-diaminoflavone, is a synthetic aminoflavone derivative that has emerged as a valuable research tool, particularly in the field of oncology. This compound has demonstrated potent and selective antiproliferative activity against certain cancer cell lines, most notably the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7.[1][2] Its mechanism of action is an active area of investigation, with evidence suggesting involvement of the aryl hydrocarbon receptor (AhR) pathway and the potential to induce DNA damage and cell cycle arrest. These characteristics make it a compelling subject for cancer research and drug development.
This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5,4'-Diaminoflavone |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Solid (specific color to be determined by batch) |
| Solubility | Soluble in DMSO; solubility in aqueous buffers may be limited. |
Data Presentation
Antiproliferative Activity
This compound exhibits significant antiproliferative effects against the MCF-7 human breast cancer cell line. The reported half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | IC50 (µM) | Experimental Conditions |
| MCF-7 | 0.0072 | In the absence of estradiol[3] |
| MCF-7 | 0.0098 | In the presence of estradiol[3] |
Experimental Protocols
Synthesis of this compound
A general synthetic scheme for 5,4'-diaminoflavone derivatives involves the cyclization of a 1,3-diketone precursor. The synthesis typically follows these key steps:
Workflow for Synthesis
References
Troubleshooting & Optimization
Technical Support Center: 5-Amino-2-(4-aminophenyl)chromen-4-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a synthetic aminoflavone that is not known to occur naturally.[1] The synthesis typically involves a multi-step process. A common and effective strategy is the construction of the flavone core from a substituted 2-hydroxyacetophenone and a benzoyl derivative, followed by the reduction of nitro groups to the desired amino functionalities. Key methods for forming the flavone backbone include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction.[2][3]
Q2: What are the primary challenges in synthesizing this aminoflavone?
A2: The primary challenges include:
-
Low Yields: Side reactions during the formation of the flavone core can lead to reduced yields.
-
Purification Difficulties: The polarity of the final compound and the presence of multiple amino groups can make chromatographic purification challenging.[4]
-
Incomplete Reactions: Both the cyclization to form the chromen-4-one ring and the final reduction of the nitro groups can be incomplete, leading to a mixture of products.
-
Reagent Stability: Some of the intermediates and reagents may be sensitive to air or moisture.
Q3: What are the key safety precautions to consider when handling aminoflavones and their precursors?
A3: It is crucial to handle all chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coats, and appropriate chemical-resistant gloves (e.g., nitrile), should be worn at all times. Emergency procedures for chemical spills and exposure should be readily available and familiar to all personnel.
Troubleshooting Guide
Problem 1: Low Yield of the Flavone Core (5-Nitro-2-(4-nitrophenyl)chromen-4-one)
| Potential Cause | Suggested Solution |
| Incomplete Baker-Venkataraman rearrangement. | Ensure anhydrous conditions and use a strong, non-nucleophilic base like potassium tert-butoxide. The reaction may require elevated temperatures and prolonged reaction times. |
| Inefficient acid-catalyzed cyclization. | Use a strong acid catalyst such as concentrated sulfuric acid or glacial acetic acid with a few drops of a stronger acid. Ensure the reaction is heated sufficiently to promote cyclization. |
| Side reactions, such as hydrolysis of the ester intermediate. | Maintain anhydrous conditions throughout the initial steps of the synthesis. Use freshly distilled solvents. |
Problem 2: Incomplete Reduction of Nitro Groups
| Potential Cause | Suggested Solution |
| Inactive catalyst (e.g., Pd/C). | Use a fresh batch of palladium on carbon. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient reducing agent. | Increase the equivalents of the reducing agent (e.g., hydrazine hydrate or increase the pressure of H2 gas). |
| Catalyst poisoning. | Purify the nitro-substituted flavone intermediate before the reduction step to remove any potential catalyst poisons. |
| Reaction conditions not optimal. | Adjust the solvent, temperature, and reaction time. For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution | | Product is highly polar and streaks on silica gel. | Use a more polar solvent system for column chromatography, such as a gradient of dichloromethane/methanol.[4] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing. | | Co-elution of impurities. | Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient, possibly with a modifier like formic acid or acetic acid to improve peak shape.[4] | | Product is insoluble in common chromatography solvents. | Try to dissolve the crude product in a small amount of a stronger solvent like DMSO or DMF and adsorb it onto silica gel before loading it onto the column. |
Experimental Protocols
A plausible and commonly employed synthetic route for this compound is outlined below. This route involves the synthesis of the dinitro-flavone intermediate followed by a reduction step.
Synthesis of 5-Nitro-2-(4-nitrophenyl)chromen-4-one
This part of the synthesis utilizes a modified Baker-Venkataraman rearrangement.
-
Esterification: To a solution of 2-hydroxy-6-nitroacetophenone (1.0 eq) in anhydrous pyridine, add 4-nitrobenzoyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours.
-
Rearrangement: After completion of the esterification, add powdered potassium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Cyclization: Acidify the reaction mixture with glacial acetic acid. The resulting 1,3-diketone intermediate will cyclize upon heating. Heat the mixture to 100 °C for 2-3 hours.
-
Work-up and Purification: Pour the cooled reaction mixture into ice-water. The precipitated solid is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield 5-nitro-2-(4-nitrophenyl)chromen-4-one.
| Parameter | Value |
| Starting Materials | 2-hydroxy-6-nitroacetophenone, 4-nitrobenzoyl chloride |
| Key Reagents | Pyridine, Potassium hydroxide, Glacial acetic acid |
| Typical Yield | 60-75% |
| Reaction Time | 24-36 hours |
Synthesis of this compound
This step involves the reduction of both nitro groups.
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-(4-nitrophenyl)chromen-4-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10 mol%). To this suspension, add hydrazine hydrate (5-10 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
| Parameter | Value |
| Starting Material | 5-nitro-2-(4-nitrophenyl)chromen-4-one |
| Key Reagents | 10% Palladium on carbon, Hydrazine hydrate |
| Typical Yield | 70-85% |
| Reaction Time | 4-8 hours |
Visualizations
Caption: Synthetic workflow for this compound.
References
"improving solubility of 5-Amino-2-(4-aminophenyl)chromen-4-one for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of 5-Amino-2-(4-aminophenyl)chromen-4-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound typically exhibits better solubility in organic solvents compared to aqueous solutions.[1] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2][3] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your biological system, typically between 0.1% and 1%.[4] You may need to test the tolerance of your specific cell line or assay.
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to improve solubility.[5][6]
-
Incorporate Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 20 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[5][7] A final concentration of 0.01% to 0.05% is often sufficient for enzyme assays.[2]
-
Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound, enhancing its aqueous solubility.[4][5][7]
Q3: What is the maximum aqueous solubility I can expect for this compound?
Q4: Are there any potential liabilities associated with using solubilizing agents in my assay?
A4: Yes, it is important to consider the potential effects of any excipients on your experimental results. High concentrations of DMSO can be cytotoxic to cells.[4] Surfactants can interfere with protein structure and function, and cyclodextrins may interact with other components in your assay medium. It is essential to run appropriate vehicle controls (your final assay medium containing the same concentration of the solubilizing agent(s) as your test conditions) to account for any effects of the solubilizing agents themselves.
Troubleshooting Guide
Issue: Compound Precipitation in Cell Culture Media
-
Problem: After adding the DMSO stock solution of this compound to the cell culture medium, a precipitate is observed.
-
Possible Causes:
-
The final concentration of the compound exceeds its solubility limit in the medium.
-
The final DMSO concentration is too low to maintain solubility.
-
Interaction with components in the serum or medium.
-
-
Solutions:
-
Decrease Final Compound Concentration: If your experimental design allows, test a lower concentration of the compound.
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always check cell viability with a vehicle control.
-
Use a Formulation Approach: Prepare the final dilution in a medium containing a solubilizing agent like HP-β-CD or Tween 80. (See Experimental Protocols section).
-
Pre-complexation with Serum: In some cases, pre-incubating the compound with serum before adding it to the rest of the medium can improve solubility due to binding with proteins like albumin.
-
Issue: Inconsistent Results in Biochemical Assays
-
Problem: High variability is observed between replicate wells in an enzyme inhibition or binding assay.
-
Possible Causes:
-
Micro-precipitation of the compound is occurring, leading to inconsistent concentrations in solution.
-
The compound is adsorbing to the plastic of the assay plate.
-
-
Solutions:
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant like Tween 20 (0.01% - 0.05%) to the assay buffer to prevent precipitation and reduce non-specific binding to plastic surfaces.[2]
-
Sonication: Briefly sonicate the final diluted solution to help break up any small aggregates that may have formed.[2]
-
Pre-treatment of Plates: For some compounds, pre-treating the assay plates with a blocking agent like bovine serum albumin (BSA) can reduce adsorption.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent System | Estimated Solubility (µM) | Notes |
| 100% Water | < 1 | Practically insoluble. |
| PBS (pH 7.4) | < 1 | Practically insoluble. |
| 100% DMSO | > 10,000 | Stock solutions can be prepared at high concentrations. |
| 100% Ethanol | > 1,000 | Can be used as a co-solvent. |
| PBS + 1% DMSO | 5 - 10 | Dependent on final assay conditions. |
| PBS + 1% DMSO + 0.1% Tween 80 | 25 - 50 | Surfactant improves solubility. |
| PBS + 1% DMSO + 10 mM HP-β-CD | 50 - 100 | Cyclodextrin significantly enhances solubility. |
Note: The values in this table are estimates based on the general properties of chromen-4-one derivatives and are intended for guidance. Empirical testing is required to determine the actual solubility in your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound (MW: 252.27 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is for preparing a working solution for a cell-based assay where the final concentration of the compound is 10 µM and the final DMSO concentration is 0.1%.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 20 mM solution of HP-β-CD in your cell culture medium.
-
In a sterile microcentrifuge tube, add 99 µL of the 20 mM HP-β-CD solution.
-
Add 1 µL of the 10 mM DMSO stock solution to the HP-β-CD solution. This creates a 100 µM intermediate solution with 1% DMSO.
-
Vortex the intermediate solution for 1 minute and allow it to equilibrate at room temperature for 15-30 minutes.
-
Further dilute this intermediate solution 1:10 in your final cell culture medium to achieve the final concentration of 10 µM compound, 0.1% DMSO, and 2 mM HP-β-CD.
Visualizations
Caption: A flowchart for troubleshooting solubility issues.
Caption: A potential signaling pathway for the compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilizer Excipients - Protheragen [protheragen.ai]
- 6. wjbphs.com [wjbphs.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 5-Amino-2-(4-aminophenyl)chromen-4-one Dosage in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Amino-2-(4-aminophenyl)chromen-4-one in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic aminoflavone derivative.[1] It has demonstrated selective antiproliferative activity, particularly against MCF-7 breast cancer cells. While the precise mechanism of action is still under investigation, current evidence suggests its cytotoxic effects may be linked to DNA damage and activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A broad range of concentrations is recommended for initial screening. A common starting point is a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[2]
Q3: How should I prepare the stock solution of this compound?
Due to the limited information on the solubility of this specific compound, it is advisable to first test solubility in common laboratory solvents such as DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
As with any small molecule inhibitor, off-target effects are possible. The potential involvement of the AhR pathway suggests that downstream targets of this receptor could be affected. It is recommended to include appropriate controls in your experiments, such as a vehicle-only control and potentially a known AhR agonist/antagonist, to help differentiate between on-target and off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | - The compound is highly potent in your cell line. - The solvent concentration is too high. - The cells are unhealthy or stressed. | - Perform a dose-response experiment with a lower concentration range (e.g., picomolar to nanomolar). - Ensure the final solvent concentration is below 0.1%. - Check the health and viability of your cells before starting the experiment.[3] |
| No observable effect even at high concentrations | - The compound is not active in your cell line. - The compound has precipitated out of solution. - The incubation time is too short. | - Consider testing the compound in a different, potentially more sensitive, cell line. - Visually inspect the culture medium for any precipitate after adding the compound. If present, try a lower concentration or a different solvent. - Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent compound dilution. - Mycoplasma contamination. | - Ensure consistent cell seeding density across all experiments. - Prepare fresh dilutions of the compound for each experiment from a reliable stock solution. - Regularly test your cell lines for mycoplasma contamination.[3][4] |
| Precipitate forms in the culture medium | - The compound has low solubility in the aqueous culture medium. - The concentration of the compound is too high. | - Try to dissolve the compound in a different biocompatible solvent before diluting it in the medium. - Reduce the final concentration of the compound in your experiment. - Consider using a solubilizing agent, but be aware of its potential effects on the cells. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or another suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Hypothetical IC50 Data
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 5.2 |
| HeLa | 48 | 12.8 |
| A549 | 48 | > 50 |
Signaling Pathways and Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed signaling pathway involving the Aryl Hydrocarbon Receptor (AhR).
Experimental Workflow for Dosage Optimization
References
Technical Support Center: Aminoflavone Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of aminoflavone derivatives.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.
Question: Why is the yield of my Buchwald-Hartwig amination reaction for synthesizing a 6-arylaminoflavone derivative unexpectedly low?
Answer:
Low yields in the Buchwald-Hartwig amination of bromoflavones are a common issue and can be attributed to several factors related to the substrates and reaction conditions.
-
Potential Causes:
-
Steric Hindrance: Bulky substituents on the aniline (arylamine) coupling partner can physically block its approach to the palladium catalyst, slowing down or inhibiting the reaction.
-
Electronic Effects: Strong electron-withdrawing groups on the arylamine can reduce its nucleophilicity, making it a less effective coupling partner.[1]
-
Improper Base Selection: The choice and amount of base are critical. While strong bases like NaOtBu can be effective in some systems, they may lead to side reactions or decomposition of sensitive substrates. In many cases, alkali metal carbonates like Cs₂CO₃ provide a better outcome.[1] The use of harsh, insoluble inorganic bases can also be problematic for substrates with sensitive functional groups and can create issues during scale-up.[2][3]
-
Catalyst and Ligand Inactivity: The palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos) can degrade if exposed to air or moisture. The ratio of catalyst to ligand is also crucial for forming the active catalytic species.
-
Solvent and Temperature Issues: The solvent must be anhydrous, as water can interfere with the catalytic cycle. The reaction temperature is also critical; temperatures that are too low may result in slow or incomplete reactions, while excessively high temperatures can lead to substrate or product degradation.
-
-
Troubleshooting Steps:
-
Evaluate Your Substrates: If your arylamine has significant steric bulk or strong electron-withdrawing groups, consider that yields may be inherently lower. For instance, yields for the coupling of 6-bromoflavones have been reported to range from as high as 95% to as low as 8% depending on the electronic and steric properties of the arylamine used.[1]
-
Optimize the Base: If using a strong, non-carbonate base, switch to cesium carbonate (Cs₂CO₃), which has been shown to provide optimal results in many flavone aminations.[1] Ensure it is finely powdered and anhydrous.
-
Check Catalyst and Ligand: Use fresh, high-purity catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure Anhydrous Conditions: Use a flame-dried reaction vessel and anhydrous solvent. Toluene is a commonly used and effective solvent for this reaction.[1]
-
Verify Temperature and Reaction Time: Ensure the reaction is heated to the optimal temperature (typically around 110 °C) for a sufficient duration (e.g., 20 hours).[1] Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion.
-
Question: I am attempting to synthesize an aminoflavone by reducing the corresponding nitroflavone, but the reaction is failing or giving multiple products. What could be wrong?
Answer:
The reduction of a nitro group to an amine on a flavone scaffold is a standard transformation, but it is not without its challenges. The primary pitfall is the potential incompatibility of the reduction conditions with other functional groups present on the molecule.
-
Potential Causes:
-
Incompatible Functional Groups: The flavone core itself or other substituents on the molecule may be sensitive to the reducing agent. For example, catalytic hydrogenation (e.g., H₂/Pd-C) can reduce other groups like alkenes or alkynes. Strong metal/acid reducing systems (e.g., SnCl₂/HCl) can sometimes affect carbonyl groups or lead to undesired side reactions.[4]
-
Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[5] If the reaction conditions are not optimal (e.g., insufficient catalyst, low hydrogen pressure, or short reaction time), the reaction may stall at one of these intermediate stages, leading to a mixture of products.
-
Catalyst Poisoning: The catalyst used in hydrogenation can be "poisoned" by impurities in the starting material or solvent, leading to low or no activity.
-
-
Troubleshooting Steps:
-
Review Substrate Compatibility: Carefully examine the structure of your nitroflavone for any functional groups that might be sensitive to your chosen reduction method. If sensitive groups are present, you may need to use a milder or more chemoselective reducing agent (e.g., transfer hydrogenation with ammonium formate) or employ a protecting group strategy.[6][7]
-
Optimize Reaction Conditions: If you suspect incomplete reduction, try increasing the catalyst loading, hydrogen pressure, or reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and intermediates.
-
Ensure Purity of Materials: Use a fresh, high-quality catalyst and pure, anhydrous solvents to avoid catalyst poisoning.
-
Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using metal-based reducing agents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid, which are often effective for nitro group reductions.
-
Question: My final aminoflavone derivative is difficult to purify. What are the best strategies to remove persistent impurities?
Answer:
Purification is often one of the most challenging steps, especially when impurities are structurally similar to the desired product.
-
Potential Causes:
-
Structurally Similar Impurities: The most common and difficult-to-remove impurities are often unreacted starting materials or byproducts from side reactions (e.g., bis-alkylated products in an alkylation reaction).[8] These compounds may have very similar polarity and solubility to your target compound, making separation by standard chromatography or recrystallization challenging.[9]
-
Product Crystallization Issues: Sometimes, the crude product may crystallize out of the reaction mixture upon cooling. While this seems advantageous, simply filtering the solid may not be the best approach, as impurities can be trapped within the crystal lattice.[10]
-
Highly Polar Nature: The presence of the amino group can make the final product more polar and sometimes more soluble in polar solvents, which can complicate extraction and chromatography.
-
-
Troubleshooting Steps:
-
Identify the Impurity: Before attempting purification, use techniques like LC-MS or NMR on the crude mixture to identify the major impurities. Knowing their structure is key to designing an effective purification strategy.
-
Optimize Column Chromatography:
-
Experiment with different solvent systems (eluent) to maximize the difference in retention factor (Rf) between your product and the impurities.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is poor.
-
-
Attempt Recrystallization: Systematically screen different solvents and solvent pairs for recrystallization. Even if the first attempt fails, a different solvent system may provide the selectivity needed.
-
Use a Wash/Extraction Strategy: If the impurity has a different acidic/basic character, an acid-base wash during the workup can be very effective. For example, to remove a non-basic impurity from your basic aminoflavone, you can dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution (which will protonate and pull your aminoflavone into the aqueous layer), separate the layers, basify the aqueous layer, and then re-extract your purified product back into an organic solvent.
-
Chemical Conversion of Impurity: In challenging cases, an impurity can be selectively converted into a more easily separable substance. For example, if the impurity is a primary amine and your product is a secondary amine, you could potentially react the mixture with an aldehyde to form a Schiff base with the impurity, drastically changing its polarity before chromatography. A more direct approach is to convert a difficult-to-remove impurity into a salt to alter its solubility characteristics.[11]
-
For Auto-Crystallizing Mixtures: It is often more effective to evaporate the entire crude reaction mixture to dryness, redissolve it in a minimal amount of a strong solvent (like DMSO or DMF), and then purify the entire batch by chromatography rather than trying to isolate the initial precipitate.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare aminoflavone derivatives?
There are several established methods for synthesizing aminoflavones. The choice often depends on the availability of starting materials and the desired substitution pattern. The most common routes include:
-
Reduction of Nitroflavones: This is a widely used method where a nitro group, previously introduced onto the flavone scaffold, is reduced to an amine. Common reducing agents include H₂ over a palladium catalyst (Pd/C) or metal salts like SnCl₂.[4][12]
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. It typically involves coupling a bromoflavone with a primary or secondary amine in the presence of a palladium catalyst and a phosphine ligand.[1]
-
Total Synthesis from Amino Precursors: This approach builds the flavone skeleton from starting materials that already contain the amino group, such as an amino-hydroxyacetophenone. This avoids the need for a final reduction or amination step.[4]
-
Modification of Hydroxyflavones: A hydroxyl group on the flavone ring can be converted to a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by an amine.[12]
Q2: When is it necessary to use a protecting group in aminoflavone synthesis?
Protecting groups are essential when you need to perform a chemical reaction on one part of the molecule while preventing another reactive functional group from participating in the reaction.[7][13] For example:
-
If you are synthesizing an aminoflavone derivative that also contains a carboxylic acid (e.g., an amino acid conjugate), you would need to protect the carboxylic acid (e.g., as an ester) before performing reactions that are sensitive to acidic protons or that might react with the acid itself.
-
If the amine you are introducing (e.g., via Buchwald-Hartwig) has another reactive group on it, that group may need to be protected.
-
An "orthogonal" protecting group strategy is used when you have multiple similar functional groups that need to be deprotected at different stages of the synthesis. For instance, a Boc-protected amine (removed with acid) and an Fmoc-protected amine (removed with base) can coexist in the same molecule, allowing for selective deprotection and reaction.[14]
Q3: What are the key reaction parameters to optimize for improving synthesis outcomes?
Optimizing a chemical reaction is a multifactorial process. For most aminoflavone syntheses, the following parameters are critical:
-
Temperature: Affects reaction rate and can influence the formation of side products.
-
Concentration: The concentration of reactants can impact reaction kinetics and, in some cases, selectivity.
-
Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as influence the reaction pathway.
-
Catalyst/Reagent Stoichiometry: The relative amounts of reactants, catalysts, and reagents (like bases) are crucial for achieving high conversion and minimizing waste. A systematic approach like Design of Experiments (DoE) can be more efficient for optimization than changing one factor at a time (OFAT).[15][16]
Data Presentation
Table 1: Impact of Arylamine Substituents on the Yield of 6-Arylaminoflavones via Buchwald-Hartwig Amination.
This table summarizes the isolated yields for the synthesis of various 6-arylaminoflavone derivatives from a common 6-bromoflavone precursor, illustrating the influence of electronic and steric effects of the aniline coupling partner.
| Arylamine Moiety (Substituent) | Electronic/Steric Effect | Isolated Yield (%) | Reference |
| 4-Methoxyaniline (-OCH₃) | Electron-Donating | 77% | [1] |
| 4-Methylaniline (-CH₃) | Weakly Electron-Donating | 95% | [1] |
| Aniline (Unsubstituted) | Neutral | 70% | [1] |
| 4-Fluoroaniline (-F) | Weakly Electron-Withdrawing | 65% | [1] |
| 4-Chloroaniline (-Cl) | Electron-Withdrawing | 40% | [1] |
| 4-(Trifluoromethyl)aniline (-CF₃) | Strongly Electron-Withdrawing | 8% | [1] |
| 2,6-Dimethylaniline | Sterically Hindered | 15% | [1] |
Data adapted from a study on the Buchwald-Hartwig coupling with 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one. Reaction conditions: Pd₂(dba)₃ (10 mol%), XantPhos (5 mol%), Cs₂CO₃ (3 eq.), in toluene at 110 °C for 20 h.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination
This protocol is based on a published procedure for the synthesis of 6-arylaminoflavones.[1]
Step 1: Synthesis of the Chalcone Precursor (Claisen-Schmidt Condensation)
-
To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in ethanol, add the desired substituted benzaldehyde (1.0 eq).
-
Add potassium hydroxide (KOH) as a base and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and dry to obtain the α,β-unsaturated chalcone.
Step 2: Synthesis of the 6-Bromoflavone (Oxidative Cyclization)
-
In a round-bottom flask, dissolve the chalcone from Step 1 (1.0 eq) in anhydrous DMSO.
-
Add a catalytic amount of iodine (I₂) (10 mol%).
-
Heat the reaction mixture under an inert atmosphere at 110-130 °C for approximately 1.5 hours.
-
After completion, cool the mixture and perform a workup by extracting with ethyl acetate and washing with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove iodine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the 6-bromoflavone.
Step 3: Buchwald-Hartwig Amination
-
To a flame-dried pressure tube, add the 6-bromoflavone from Step 2 (1.0 eq), the desired arylamine (1.1 eq), Pd₂(dba)₃ (10 mol%), XantPhos (5 mol%), and Cs₂CO₃ (3.0 eq).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., nitrogen) twice.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at 110 °C for 20 hours.
-
After cooling, filter the mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 6-arylaminoflavone derivative.
Protocol 2: General Procedure for the Synthesis of Aminoflavones by Reduction of Nitroflavones
This is a general procedure based on common organic chemistry practices for nitro group reduction.[4]
Method A: Catalytic Hydrogenation
-
Dissolve the nitroflavone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10% by weight of the nitroflavone).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (from a balloon or at a set pressure) at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Evaporate the solvent from the filtrate to yield the crude aminoflavone, which can be purified further by recrystallization or chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
-
Suspend the nitroflavone (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it into ice water.
-
Basify the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Filter the organic extract to remove any remaining inorganic solids.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminoflavone.
Visualizations
Caption: General experimental workflow for the synthesis of 6-arylaminoflavones.
Caption: Troubleshooting logic for low yields in Buchwald-Hartwig amination.
Caption: Simplified signaling pathway for aminoflavone-mediated anticancer activity.
References
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. biotage.com [biotage.com]
- 11. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. media.neliti.com [media.neliti.com]
- 15. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
"stability issues of 5-Amino-2-(4-aminophenyl)chromen-4-one in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-(4-aminophenyl)chromen-4-one. The information provided is intended to assist in addressing potential stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems observed when working with this compound in solution.
Problem 1: Precipitation or Poor Solubility of the Compound
-
Symptom: The compound fails to dissolve completely, or a precipitate forms in the stock solution or experimental medium over time.
-
Possible Causes:
-
The compound has limited solubility in the chosen solvent. The introduction of amino groups into the flavonoid moiety can enhance aqueous solubility, but it may still be insufficient depending on the concentration and solvent system.
-
The pH of the solution is not optimal for solubility.
-
The solution has been stored at an inappropriate temperature.
-
-
Solutions:
-
Solvent Selection: Test a range of solvents. While aminoflavones may be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), aqueous solubility might require the use of co-solvents or formulation strategies.
-
pH Adjustment: Determine the pKa of the compound to identify the optimal pH range for solubility. Buffering the solution may be necessary.
-
Temperature Control: Investigate the effect of temperature on solubility. Some compounds are more soluble at higher temperatures, but be aware of potential degradation. Conversely, storing stock solutions at lower temperatures (e.g., -20°C or -80°C) can often prevent precipitation.
-
Formulation Strategies: For in vivo or cell-based assays, consider formulating the compound using techniques such as creating amorphous solid dispersions.
-
Problem 2: Discoloration of the Solution
-
Symptom: The solution changes color (e.g., turns yellow or brown) over time.
-
Possible Causes:
-
Oxidation: The amino groups on the phenyl ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.
-
Degradation: The chromen-4-one core or the amino substituents may be degrading under the experimental conditions (e.g., due to pH, light, or temperature).
-
-
Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Antioxidants: Consider the addition of antioxidants to the solution, but ensure they do not interfere with the experimental assay.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent (e.g., EDTA) may be beneficial.
-
Purity Check: Ensure the starting material is of high purity, as impurities can sometimes catalyze degradation reactions.
-
Problem 3: Loss of Biological Activity
-
Symptom: The compound shows diminished or no effect in a biological assay compared to previous experiments or expected results.
-
Possible Causes:
-
Chemical Degradation: The compound has degraded in solution, leading to a lower concentration of the active molecule.
-
Adsorption: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates).
-
-
Solutions:
-
Fresh Solutions: Prepare fresh solutions immediately before use whenever possible.
-
Stability-Indicating Assay: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration and purity of the compound in solution before each experiment.
-
Material of Containers: Use low-adsorption plasticware or glass containers to minimize loss of the compound.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the compound's stability under various stress conditions (see Experimental Protocols section). This will help in identifying conditions to avoid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data is limited, aminoflavones are generally soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage, refrigeration (2-8°C) is often sufficient. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light by using amber vials or wrapping them in foil.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways include:
-
Hydrolysis: The chromen-4-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The amino groups are prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.
-
Dimerization: Similar to other aminoketones, there is a possibility of dimerization under certain conditions, particularly at alkaline pH.
Q4: How can I monitor the stability of my compound in solution?
A4: A stability-indicating analytical method, most commonly reverse-phase HPLC with UV detection, is the best way to monitor the stability. This method should be able to separate the parent compound from its potential degradation products.
Q5: Are there any known incompatibilities with common buffer components or media supplements?
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 |
Table 2: Stability of this compound in Solution under Different Conditions (Example Data)
| Condition | Solvent | Incubation Time (hours) | % Remaining Parent Compound | Appearance of Degradation Peaks (HPLC) |
| Room Temp, Light | PBS (pH 7.4) | 24 | 85% | Yes |
| Room Temp, Dark | PBS (pH 7.4) | 24 | 95% | Minor |
| 4°C, Dark | PBS (pH 7.4) | 24 | 99% | No |
| 0.1 M HCl, 60°C | Water/ACN | 4 | 70% | Yes |
| 0.1 M NaOH, 60°C | Water/ACN | 4 | 65% | Yes |
| 3% H₂O₂, RT | Water/ACN | 4 | 50% | Yes |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Mandatory Visualization
"enhancing the purity of synthetic 5-Amino-2-(4-aminophenyl)chromen-4-one"
Technical Support Center: 5-Amino-2-(4-aminophenyl)chromen-4-one
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working on enhancing the purity of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound? A: Pure this compound is typically a yellow or off-white to light brown solid. The presence of two amino groups makes the compound susceptible to oxidation, which can lead to discoloration (darkening) over time, especially when exposed to air and light. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I reliably assess the purity of my synthesized compound? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot in multiple solvent systems is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase HPLC method with a UV detector is highly effective for chromone derivatives.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[1]
Q3: What are the best general-purpose solvents for dissolving and handling this compound? A: this compound has moderate to good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and moderately in solvents like Tetrahydrofuran (THF) and Acetone. It has lower solubility in alcohols like methanol and ethanol and is generally insoluble in non-polar solvents like hexanes and water.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Q1: My crude product purity is low, and the TLC shows multiple spots. What are the likely impurities and how can I remove them? A: Low purity after the initial synthesis is common and can stem from several sources.
-
Possible Causes:
-
Incomplete Reaction: Unreacted starting materials, such as the corresponding 2'-hydroxyacetophenone and 4-aminobenzaldehyde derivatives, may be present.
-
Side Products: Depending on the synthetic route, side reactions can occur. If the synthesis involves the reduction of a dinitro-precursor, incomplete reduction can lead to impurities containing one or more nitro groups.[3][4] Other side reactions can include the formation of chalcone intermediates or other isomeric products.[5]
-
Reagent Contamination: Impurities from solvents or reagents used in the synthesis.
-
-
Solutions:
-
Optimize Reaction: Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time, temperature, or stoichiometry if necessary.
-
Column Chromatography: This is the most effective method for separating a mixture of compounds with different polarities. A silica gel column with a gradient elution system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is typically successful for flavonoid-type compounds.[6][7]
-
Recrystallization: If a major impurity has significantly different solubility characteristics than your product, recrystallization can be a highly effective and scalable purification method.[7]
-
Q2: My product yield drops significantly after column chromatography. How can I minimize this loss? A: Yield loss during chromatography is a frequent challenge.
-
Possible Causes:
-
Irreversible Adsorption: The amino groups on your compound can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on TLC and irreversible adsorption on the column.
-
Improper Solvent Selection: A poorly chosen solvent system can lead to broad peaks and poor separation, resulting in mixed fractions and lower recovery of the pure compound.
-
Product Degradation: The compound may be unstable on silica gel over the time it takes to run the column.
-
-
Solutions:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic additive like triethylamine (~0.5-1%) in your eluent. This neutralizes the acidic sites and significantly improves the recovery of basic compounds.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase (C18) stationary phase for purification.
-
Optimize Eluent: Perform a thorough TLC analysis to find a solvent system that gives your product an Rf value between 0.25 and 0.4 for the best separation.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Q3: The color of my purified product is dark brown or black, not the expected yellow. What happened? A: Dark coloration is almost always a sign of oxidation.
-
Possible Causes:
-
Air Oxidation: The electron-rich aromatic amino groups are highly susceptible to oxidation when exposed to oxygen in the air, especially when dissolved in a solvent.
-
Acid-Catalyzed Decomposition: Trace amounts of acid can accelerate degradation and discoloration.
-
Photo-oxidation: Exposure to UV or ambient light can promote oxidation.
-
-
Solutions:
-
Inert Atmosphere: Whenever possible, perform purification steps (like concentrating fractions) and store the final product under an inert atmosphere of nitrogen or argon.
-
Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Avoid Acid: Neutralize any acidic residue during the work-up before proceeding with purification.
-
Protect from Light: Wrap flasks and vials containing the compound in aluminum foil to protect it from light.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Flavonoids
| Purification Method | Typical Starting Purity | Typical Final Purity | Estimated Recovery | Advantages | Disadvantages |
| Recrystallization | 70-90% | >98% | 60-85% | Highly effective for crystalline solids, scalable, low cost. | Finding a suitable solvent can be difficult; not effective for oily products or closely related impurities. |
| Flash Column Chromatography (Silica Gel) | 50-90% | >95% | 70-95% | Widely applicable, good separation power for diverse impurities.[6] | Can be slow, potential for product loss on column, requires larger solvent volumes.[8] |
| Preparative HPLC | 80-95% | >99% | 80-95% | Excellent separation power, high purity achievable.[1] | Expensive, limited sample capacity, requires specialized equipment. |
Table 2: Example HPLC Gradient for Purity Analysis
This is a typical starting gradient for a reverse-phase C18 column.
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 20.0 | 10% | 90% |
| 25.0 | 10% | 90% |
| 25.1 | 90% | 10% |
| 30.0 | 90% | 10% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water). The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, one in which it is not) like Ethanol/Water or Dichloromethane/Hexane often works well.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold secondary (poor) solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent over the course of the separation (gradient elution).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product purity.
Caption: Potential side reaction leading to a common impurity during synthesis.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 4. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
Technical Support Center: Method Refinement for Studying 5-Amino-2-(4-aminophenyl)chromen-4-one's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one. This synthetic aminoflavone derivative has shown selective antiproliferative activity against MCF-7 breast cancer cells, with evidence suggesting its cytotoxicity may involve DNA damage and activation of the aryl hydrocarbon receptor (AhR) pathway.[1]
I. General Compound Handling and Preparation
FAQ: How should I dissolve and store this compound?
For in vitro studies, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a minimal amount of solvent to avoid toxicity in cell-based assays. For most cell lines, including MCF-7, the final concentration of DMSO in the culture medium should not exceed 0.5%, as higher concentrations can inhibit cell proliferation.[2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light.
Troubleshooting: Precipitation of the compound in culture media.
-
Issue: The compound precipitates when added to the aqueous culture medium.
-
Solution:
-
Pre-warm the media: Ensure the culture medium is at 37°C before adding the compound.
-
Increase final solvent concentration: If possible, slightly increase the final DMSO concentration, but not exceeding cytotoxic levels for your specific cell line.
-
Serial dilutions: Prepare intermediate dilutions of the compound in culture medium before adding it to the final cell culture plate.
-
Vortexing: Gently vortex the diluted compound in the medium before adding it to the cells.
-
II. Cell Culture and Cytotoxicity Assays (MCF-7)
MCF-7 is a human breast adenocarcinoma cell line commonly used for studying hormone-responsive cancers.[3] These cells express estrogen receptors, making them a relevant model for investigating compounds that may interfere with hormonal pathways.[3]
FAQ: What are the optimal culture conditions for MCF-7 cells?
MCF-7 cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.[4][5] Maintain the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.[4][5]
Troubleshooting: Inconsistent results in cytotoxicity assays.
-
Issue: High variability in cell viability data between experiments.
-
Potential Causes & Solutions:
-
Cell Confluency: Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) when seeding for experiments. Over-confluent or sparse cultures can respond differently to treatment.
-
Solvent Toxicity: Always include a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound) to account for any solvent-induced cytotoxicity.[2]
-
Assay Choice: Different cytotoxicity assays measure different cellular parameters. The MTT assay measures mitochondrial reductase activity, while the resazurin assay also reflects metabolic activity. The crystal violet assay, on the other hand, stains total protein and can be less reproducible.[6] For undergraduate research, MTT and resazurin assays are recommended for their reproducibility.[6]
-
Drug Integrity: Ensure the compound has not degraded. Use fresh dilutions from a properly stored stock for each experiment.
-
Quantitative Data: Antiproliferative Activity of Aminoflavone Derivatives
The following table summarizes the reported IC50 values for various aminoflavone derivatives in different cancer cell lines. This data can serve as a reference for expected potency, although values for this compound may differ.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,3′-diamino-4′-methoxyflavone | L1210 (murine leukemia) | 10 | [7] |
| 3-amino-4′-methoxyflavone | L1210 (murine leukemia) | 22 | [7] |
| 4′-amino-6-hydroxyflavone | (protein tyrosine kinase inhibition) | 1.2 | [8] |
| 6,4′-diaminoflavone | EGFr (epidermal growth factor receptor) | 8.7 | [8] |
| 5,7,3′-triamino-6-hydroxyflavone | EGFr (epidermal growth factor receptor) | 7.8 | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
III. Investigating the Aryl Hydrocarbon Receptor (AhR) Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1.[9]
FAQ: How can I determine if this compound activates the AhR pathway?
A common method is to use a reporter gene assay.[10] This involves using a cell line (e.g., HepG2) that has been engineered to express a reporter gene, such as luciferase, under the control of an AhR-responsive promoter.[9] Activation of the AhR by a ligand will lead to the expression of the reporter gene, which can be quantified.
Troubleshooting: High background signal in AhR reporter assay.
-
Issue: The untreated or vehicle-treated control cells show a high level of reporter gene expression.
-
Potential Causes & Solutions:
-
Endogenous Ligands in Serum: Some components in FBS can activate the AhR. Using charcoal-stripped FBS can help reduce this background.
-
Cell Line Instability: Ensure the reporter cell line is stable and has not lost its responsiveness. Regularly check the response with a known AhR agonist (e.g., TCDD).
-
Contamination: Mycoplasma or other microbial contamination can interfere with cellular signaling pathways. Regularly test your cell cultures for contamination.
-
Diagram: AhR Signaling Pathway
Caption: Proposed AhR signaling pathway activation.
IV. Assessment of DNA Damage
Evidence suggests that aminoflavone derivatives can induce DNA damage.[11] Several assays can be employed to investigate this.
FAQ: Which assay is best for detecting DNA damage caused by this compound?
The choice of assay depends on the type of DNA damage you expect.
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive method to detect DNA single- and double-strand breaks.[12][13]
-
γH2AX Staining: This immunofluorescence-based assay specifically detects DNA double-strand breaks. Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events after the formation of a double-strand break.[12]
Troubleshooting: No "comets" observed in the Comet Assay with a positive control.
-
Issue: Even with a known DNA damaging agent (e.g., hydrogen peroxide), no comet tails are visible.
-
Potential Causes & Solutions:
-
Lysis Inefficiency: Ensure the lysis solution is fresh and that the lysis step is performed for a sufficient duration (some protocols suggest a minimum of 18 hours).[14] Incomplete lysis will prevent DNA from migrating.
-
Agarose Concentration: The concentration of low melting point agarose can affect DNA migration. Ensure it is prepared correctly.
-
Electrophoresis Conditions: The voltage and duration of electrophoresis are critical. Optimize these parameters for your specific cell type.
-
Positive Control Inactivity: The positive control agent (e.g., H2O2) may have degraded. Prepare it fresh before use.[14]
-
Diagram: Experimental Workflow for DNA Damage Assessment
Caption: Workflow for assessing DNA damage.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. mcf7.com [mcf7.com]
- 5. elabscience.com [elabscience.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 8. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 11. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
- 13. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"addressing off-target effects of 5-Amino-2-(4-aminophenyl)chromen-4-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Amino-2-(4-aminophenyl)chromen-4-one. Our goal is to help you anticipate and address potential issues related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is a synthetic aminoflavone derivative.[1] Its primary mechanism is understood to involve antiproliferative activity, particularly against breast cancer cell lines such as MCF-7. Evidence suggests its cytotoxic effects may be linked to DNA damage and engagement of the aryl hydrocarbon receptor (AhR) pathway.[1]
Q2: Are there any known off-target effects for this compound?
A2: While specific off-target interactions for this compound are not extensively documented in publicly available literature, its flavone-based structure suggests a potential for interactions with various kinases. Flavonoids are known to be promiscuous binders to ATP-binding sites of kinases. Therefore, researchers should be vigilant for unexpected phenotypes that could arise from off-target kinase inhibition.
Q3: What are the first steps I should take if I suspect an off-target effect is influencing my results?
A3: If you observe an unexpected phenotype, the first step is to confirm that the effect is dose-dependent and reproducible. Subsequently, you should consider performing a broad-spectrum kinase panel screening to identify potential off-target kinases.[2][3] Additionally, employing a structurally distinct compound with the same on-target activity can help to determine if the observed effect is due to on-target or off-target activity.
Q4: How can I distinguish between cytotoxicity caused by the intended mechanism (e.g., DNA damage) and off-target effects?
A4: To differentiate between on-target and off-target cytotoxicity, you can employ several strategies. One approach is to use cell lines with varying expression levels of the intended target. If the cytotoxicity correlates with the target expression, it is more likely to be an on-target effect. Another strategy is to use rescue experiments. For example, if the compound's on-target effect is inhibition of a specific enzyme, introducing a downstream product of that enzyme's pathway might rescue the cells from on-target but not off-target-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation in a "Control" Cell Line
You are using this compound to study its effects on MCF-7 cells, and as a negative control, you are using a cell line that does not express high levels of the AhR. However, you observe significant, dose-dependent inhibition of proliferation in your control cell line.
Possible Cause: This could indicate an off-target effect, likely the inhibition of a kinase crucial for the proliferation of the control cell line.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the cell viability assay to ensure the result is reproducible.
-
Perform a Kinase Profile Screen: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2][3]
-
Validate Putative Off-Target Kinases: If the kinase screen identifies potential hits, validate these using in vitro kinase assays with purified enzymes.
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the putative off-target kinase within the cell.[4][5][6]
-
Phenocopy with a Known Inhibitor: Treat the control cell line with a known, specific inhibitor of the identified off-target kinase. If this phenocopies the effect of this compound, it provides strong evidence for the off-target mechanism.
Issue 2: Inconsistent Results in Downstream Signaling Analysis
You are treating cells with this compound to study its impact on the AhR pathway. However, you observe inconsistent phosphorylation changes in proteins unrelated to the AhR pathway, such as those in the MAPK/ERK pathway.
Possible Cause: The compound may be inhibiting one or more kinases upstream in the MAPK/ERK or other signaling pathways.
Troubleshooting Steps:
-
Systematic Signaling Pathway Analysis: Use phospho-proteomics arrays or western blotting for key signaling proteins (e.g., p-ERK, p-AKT, p-JNK) to systematically map the affected pathways.
-
In Silico Target Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[7][8]
-
Validate with Orthogonal Approaches: If a potential off-target kinase is identified, use RNAi to knock down the expression of that kinase and observe if it mimics the signaling changes seen with the compound.[9]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type |
| On-Target | ||
| AhR Activation | 150 | Reporter Assay |
| Potential Off-Targets | ||
| Kinase A | 85 | In Vitro Kinase Assay |
| Kinase B | 250 | In Vitro Kinase Assay |
| Kinase C | >10,000 | In Vitro Kinase Assay |
| Kinase D | 750 | In Vitro Kinase Assay |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[10]
Materials:
-
96-well plates
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying target engagement in a cellular context.[4][5]
Materials:
-
Cells in culture
-
This compound
-
PBS
-
Protease inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for Western blotting
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat one group of cells with this compound at the desired concentration and another with a vehicle control. Incubate for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of the putative target kinase in the soluble fraction by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates binding.[4]
Mandatory Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Publications — CETSA [cetsa.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Amino-2-(4-aminophenyl)chromen-4-one synthesis.
I. Synthetic Workflow Overview
The synthesis of this compound can be effectively achieved through a two-step process:
-
Step 1: Synthesis of 5-Nitro-2-(4-nitrophenyl)chromen-4-one via the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.
-
Step-2: Reduction of the dinitro compound to the target diamino compound using a reducing agent such as tin(II) chloride.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-(4-nitrophenyl)chromen-4-one
This step involves the formation of a 1,3-diketone intermediate via the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization to yield the dinitroflavone.
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ethanol
Procedure:
-
Esterification: Dissolve 2'-Hydroxy-5'-nitroacetophenone (1 equivalent) in anhydrous pyridine. Cool the solution in an ice bath.
-
Add 4-Nitrobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Baker-Venkataraman Rearrangement: To the reaction mixture, add potassium hydroxide (3 equivalents) and heat the mixture to 50-60°C for 2 hours.
-
Work-up: Cool the mixture and pour it into ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the 1,3-diketone intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
Cyclization: Reflux the dried 1,3-diketone intermediate in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. The solid 5-Nitro-2-(4-nitrophenyl)chromen-4-one will precipitate.
-
Filter the product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/dimethylformamide, to obtain the pure dinitroflavone.
Step 2: Reduction of 5-Nitro-2-(4-nitrophenyl)chromen-4-one
This step reduces the two nitro groups to amino groups to yield the final product.
Materials:
-
5-Nitro-2-(4-nitrophenyl)chromen-4-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-Nitro-2-(4-nitrophenyl)chromen-4-one (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (6-8 equivalents) in concentrated hydrochloric acid to the suspension.
-
Reduction: Heat the reaction mixture to reflux (around 70-80°C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Add ethyl acetate to the mixture and stir vigorously.
-
Filtration: Filter the mixture through a pad of celite to remove the tin salts.
-
Separate the organic layer from the filtrate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.
III. Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
FAQs for Step 1: Dinitroflavone Synthesis
-
Q1: My Baker-Venkataraman rearrangement is not going to completion. What can I do?
-
A1: Ensure that all your reagents and solvents, especially pyridine, are anhydrous. Moisture can hydrolyze the starting materials and intermediates. You can also try increasing the reaction time or temperature slightly (e.g., to 70°C).
-
-
Q2: The yield of the cyclization step to form the flavone is low. Why might this be?
-
A2: Incomplete removal of pyridine from the intermediate diketone can interfere with the acid-catalyzed cyclization. Ensure the intermediate is thoroughly washed. You can also try increasing the catalytic amount of concentrated sulfuric acid.
-
-
Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products?
-
A3: Side products can arise from incomplete rearrangement or side reactions of the starting materials. It is crucial to purify the 1,3-diketone intermediate before proceeding to the cyclization step to minimize side product formation.
-
FAQs for Step 2: Reduction
-
Q1: The reduction of the dinitro compound is incomplete. How can I improve the conversion?
-
A1: Increase the equivalents of tin(II) chloride dihydrate. A significant excess (6-8 equivalents) is often necessary for complete reduction of two nitro groups. You can also increase the reaction time or temperature, while carefully monitoring the reaction by TLC to avoid degradation.
-
-
Q2: I am having trouble removing the tin salts during the work-up. What is the best way to handle this?
-
A2: The precipitation of tin hydroxides upon basification can lead to emulsions and make extraction difficult. Filtering the entire mixture through a pad of celite after basification is an effective way to remove these salts. Alternatively, using a weaker base like ammonium hydroxide for neutralization can sometimes result in a more manageable precipitate.
-
-
Q3: My final product is dark in color and seems to be degrading. What could be the cause?
-
A3: Aromatic amines, especially diamines, can be susceptible to oxidation by atmospheric oxygen, leading to colored impurities. It is advisable to perform the work-up and purification as quickly as possible. Using degassed solvents and storing the final product under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
IV. Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how varying reaction conditions can impact the yield of each step. These are illustrative examples and optimal conditions should be determined empirically.
Table 1: Optimization of Dinitroflavone Synthesis (Step 1)
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (2) | 50 | 2 | 65 |
| 2 | KOH (3) | 50 | 2 | 78 |
| 3 | KOH (3) | 60 | 2 | 85 |
| 4 | KOH (3) | 60 | 4 | 82 |
Table 2: Optimization of Diaminoflavone Synthesis (Step 2)
| Entry | SnCl₂·2H₂O (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4 | 70 | 3 | 55 |
| 2 | 6 | 70 | 3 | 75 |
| 3 | 8 | 80 | 3 | 88 |
| 4 | 8 | 80 | 5 | 85 |
Disclaimer: The experimental protocols and data provided are intended as a guide. All procedures should be performed by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions.
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 5-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 5-Amino-2-(4-aminophenyl)chromen-4-one with other relevant compounds. The information is supported by experimental data and detailed methodologies to assist in the evaluation and validation of this compound for potential therapeutic applications.
Introduction to this compound
This compound is a synthetic aminoflavone derivative featuring a chromen-4-one (flavone) core. It is distinguished by amino group substitutions at the 5-position of the chromenone ring and the para-position of the phenyl ring at the 2-position.[1] This compound has shown selective antiproliferative activity against certain cancer cell lines, notably MCF-7 breast cancer cells.[1] While its precise mechanism of action is still under investigation, preliminary evidence suggests its cytotoxic effects may be linked to DNA damage and interaction with the aryl hydrocarbon receptor (AhR) pathway, which plays a role in xenobiotic metabolism and cancer progression.[1]
Comparative Analysis with Alternative Compounds
To validate its potential, the anticancer activity of this compound is compared against structurally similar molecules and established anticancer agents.
-
Genistein: A naturally occurring isoflavone, genistein has a similar core structure but features hydroxyl groups instead of amino groups.[1] It is known to inhibit tyrosine kinases and topoisomerases.[1] The amino groups in this compound may enhance bioavailability and alter receptor-binding specificity compared to genistein's hydroxylated structure.[1]
-
2-(4-Aminophenyl)benzothiazoles: These compounds are potent and selective antitumor agents, particularly effective against breast and ovarian cancer cell lines.[1] Their mechanism involves metabolic activation by cytochrome P450 enzymes, which leads to the formation of DNA adducts, a pathway distinct from that of aminoflavones.[1]
-
Doxorubicin: A widely used chemotherapy drug, often employed as a reference compound in in vitro anticancer studies.[2]
-
Camptothecin and Etoposide: These are well-known topoisomerase I and II inhibitors, respectively, and serve as standard controls in assays evaluating topoisomerase-targeting agents.[3]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the quantitative data on the cytotoxic and antiproliferative effects of this compound and its comparators against various human cancer cell lines. Efficacy is typically measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values (µM) of Chromen-4-one Derivatives and Comparators Against Breast Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | MDA-MB-468 (Breast) | Reference Drug |
| This compound | Selective Activity Reported | Data Not Available | Data Not Available | - |
| Doxorubicin | 17.69 - 27.09 | - | - | Self |
| Compound 7t | 7.45 ± 0.26 | - | - | Etoposide |
| Compound 14b | - | 6.61 | - | - |
| FBA-TPQ | Potent Effect | Potent Effect | Potent Effect | - |
Data synthesized from multiple sources for comparative purposes.[1][2][3][4][5]
Table 2: Comparative Activity Across Various Cancer Cell Lines
| Compound/Analog Type | Target Cancer Cell Lines | Mean LogGI50 Range | Notes |
| 5-arylidene-2-amino-4-azolones | Leukemia (CCRF-CEM, RPMI-8226), CNS (U251), Renal (RFX 393), Ovarian (OVCAR) | -5.77 to -4.35 | Significant selective action observed.[6][7] |
| 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones | Daunorubicin-resistant Leukemia (CEM-DNR), Paclitaxel-resistant Leukemia (K562-TAX) | IC50: 0.21 - 1.28 µM | Favorable therapeutic indexes noted.[8] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | CNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM), Non-Small Cell Lung (EKVX), Ovarian (OVCAR-5) | PGI: 23.12 - 41.25% at 10 µM | Compound 4i showed the most promising activity.[9] |
| 2-phenylthiochromen-4-ones | Ileocecal (HCT-8), Leukemia (P-388), Melanoma (RPMI), CNS (TE671) | - | Some compounds showed DNA topoisomerase I/II inhibitory activity.[10] |
Experimental Protocols
Standardized in vitro assays are crucial for the initial high-throughput screening of novel compounds.[11] These cell-based assays measure parameters like cell viability, proliferation, and apoptosis.[11][12]
4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (typically 24-72 hours).[11]
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
-
4.2. Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
-
Methodology:
-
Treatment: Cells are treated with the test compound for a specified period (e.g., 48 hours).[4]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.
-
Analysis: The apoptotic index is calculated and compared to the untreated control.[4]
-
4.3. Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle.
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide, is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase.
-
Methodology:
-
Treatment and Harvesting: Cells are treated, harvested, and washed as in the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: Fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The DNA content of the cell population is analyzed by flow cytometry.
-
Analysis: The percentage of cells in the G1, S, and G2/M phases is determined, and any cell cycle arrest induced by the compound is identified.[3]
-
Visualizing Mechanisms and Workflows
5.1. Proposed Signaling Pathway
The cytotoxic activity of this compound may involve the Aryl Hydrocarbon Receptor (AhR) pathway and the induction of DNA damage.
Caption: Proposed mechanism of this compound.
5.2. Experimental Workflow for Anticancer Drug Screening
The process of evaluating a novel compound involves a stepwise progression from initial screening to more detailed mechanistic studies.
Caption: Workflow for evaluating novel anticancer compounds in vitro.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 5-arylidene-2-amino-4-azolones and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor agents. 166. Synthesis and biological evaluation of 5,6,7,8-substituted-2-phenylthiochromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. noblelifesci.com [noblelifesci.com]
A Comparative Analysis of 5-Amino-2-(4-aminophenyl)chromen-4-one and Genistein in Breast Cancer Research
For Immediate Release
This guide provides a detailed comparison of the synthetic aminoflavone, 5-Amino-2-(4-aminophenyl)chromen-4-one, and the naturally occurring isoflavone, genistein, focusing on their respective efficacies and mechanisms of action in the context of breast cancer. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The search for effective and selective therapeutic agents against breast cancer is a cornerstone of oncological research. Both this compound, a synthetic flavonoid derivative, and genistein, a soy-derived phytoestrogen, have demonstrated potential anti-cancer properties. This guide synthesizes available experimental data to offer an objective comparison of their performance, detailing their mechanisms of action, effects on cancer cell proliferation, and the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound and genistein, focusing on their anti-proliferative effects on breast cancer cell lines.
Table 1: Anti-proliferative Activity of this compound (5,4'-diaminoflavone) against MCF-7 Breast Cancer Cells
| Compound | Concentration (µM) | Cell Line | Effect | Citation |
| 5,4'-diaminoflavone | 0.0072 | MCF-7 (ER+) | IC50 (in the absence of estradiol) | [1] |
| 5,4'-diaminoflavone | 0.0098 | MCF-7 (ER+) | IC50 (in the presence of estradiol) | [1] |
Note: this compound is also referred to as 5,4'-diaminoflavone in some literature.
Table 2: Anti-proliferative and Pro-Apoptotic Effects of Genistein on Various Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Effect | Citation |
| MDA-MB-468 | 8.8 | IC50 for growth inhibition | [2] |
| MDA-MB-468 | 10 | 19.5% apoptosis | [2] |
| MDA-MB-468 | 100 | 86% apoptosis | [2] |
| MCF-7 | 50-100 | G2/M cell cycle arrest | [3] |
Experimental Protocols
1. Cell Viability and IC50 Determination (MTT Assay)
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cell lines are commonly used.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., this compound or genistein) for a specified period (e.g., 24, 48, or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. Apoptosis Assay (APO-BRDU Kit / Hoechst Staining)
-
APO-BRDU Method: This flow cytometry-based method detects DNA fragmentation, a hallmark of apoptosis. Cells are treated with the test compound, harvested, and fixed. They are then incubated with BrdU (bromodeoxyuridine), which is incorporated into fragmented DNA by terminal deoxynucleotidyl transferase (TdT). The incorporated BrdU is then detected using a fluorescently labeled anti-BrdU antibody. The percentage of apoptotic cells is determined by analyzing the fluorescence intensity using a flow cytometer.
-
Hoechst 33342 Staining: This method involves staining the cell nuclei with the fluorescent dye Hoechst 33342. Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation and nuclear fragmentation, which can be visualized under a fluorescence microscope.
3. Cell Cycle Analysis (Flow Cytometry)
-
Procedure: Cells are treated with the test compound for a defined period, then harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound is still under investigation, but studies suggest it exhibits selective and potent antiproliferative activity against estrogen receptor (ER)-positive breast cancer cells, such as MCF-7.[4][5][6] Notably, its activity is independent of the presence of estrogen and it does not appear to compete with estradiol for binding to the estrogen receptor, suggesting a mechanism distinct from classical anti-estrogens like tamoxifen.[4][6] Some evidence points towards the involvement of the aryl hydrocarbon receptor (AhR) pathway and potential DNA damage as contributing to its cytotoxic effects.[7]
Caption: Proposed mechanism for this compound.
Genistein
Genistein exerts its anti-cancer effects through multiple pathways. It is known to inhibit tyrosine kinases, modulate estrogen receptor signaling (with a higher affinity for ERβ over ERα), and induce cell cycle arrest and apoptosis.[4][5][8] In many breast cancer cell lines, genistein induces G2/M phase arrest and apoptosis.[2][9] It can influence key signaling pathways such as PI3K/Akt and NF-κB.[4][5]
Caption: Signaling pathways affected by genistein.
Comparison and Conclusion
This compound emerges as a highly potent and selective inhibitor of ER-positive breast cancer cell growth. Its efficacy at nanomolar concentrations, as indicated by the low IC50 values in MCF-7 cells, is particularly noteworthy.[1] The independence of its activity from the estrogen presence suggests a novel mechanism that could be advantageous in overcoming resistance to conventional endocrine therapies. However, comprehensive data on its effects on other breast cancer subtypes, as well as detailed mechanistic studies on apoptosis and cell cycle regulation, are currently limited.
Genistein , in contrast, has been extensively studied and demonstrates a broader, multi-targeted approach to inhibiting breast cancer cell growth. Its ability to modulate various critical signaling pathways provides a multifaceted anti-cancer effect.[4][5][6] However, its potency is generally observed at micromolar concentrations, significantly higher than that of this compound against MCF-7 cells.[2] The phytoestrogenic nature of genistein also introduces complexity, with its effects potentially varying depending on the hormonal environment and the specific ER expression profile of the tumor.[10]
-
Potency: this compound demonstrates significantly higher potency against ER-positive MCF-7 cells compared to genistein.
-
Selectivity: this compound shows high selectivity for ER-positive breast cancer cells.[4][5][6] Genistein's effects are broader and less specific to a particular receptor status.
-
Mechanism of Action: Genistein's mechanisms are well-characterized and involve multiple signaling pathways. The mechanism of this compound is less understood but appears to be distinct from classical anti-estrogens.
-
Data Availability: There is a substantial body of research on genistein, while data on this compound is more limited, highlighting a need for further investigation into its full potential as a therapeutic agent.
This comparative guide underscores the potential of both this compound and genistein in breast cancer research. The exceptional potency and novel mechanism of the synthetic aminoflavone warrant further in-depth studies to elucidate its therapeutic promise. Genistein remains a valuable compound for its well-documented, multi-pronged anti-cancer activities. Future research should include direct, head-to-head comparative studies across a wider range of breast cancer cell lines and in vivo models to fully assess their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Novel 5-aminoflavone derivatives as specific antitumor agents in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 8. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular characterization of breast cancer cell lines through multiple omic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"comparative analysis of aminoflavone derivatives' cytotoxicity"
A Comparative Analysis of Aminoflavone Derivatives' Cytotoxicity
Aminoflavone and its derivatives represent a promising class of synthetic flavonoids investigated for their potent and selective anticancer activities.[1] Unlike many naturally occurring flavonoids, aminoflavones often require metabolic activation within cancer cells to exert their cytotoxic effects, a mechanism that can confer tumor selectivity.[2][3] This guide provides a comparative overview of the cytotoxicity of various aminoflavone derivatives against several human cancer cell lines, details the experimental protocols used for these assessments, and illustrates the key signaling pathways involved.
Comparative Cytotoxicity Data
The cytotoxic potential of aminoflavone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[4] A lower IC50 value indicates higher potency.[4] The table below summarizes the IC50 values for several aminoflavone derivatives across various cancer cell lines.
| Aminoflavone Derivative | Cancer Cell Line | IC50 Value (µM) |
| 5,4′-diaminoflavone | MCF-7 (Breast) | 0.0072 |
| 5,4′-diamino-N-methylflavone | MCF-7 (Breast) | 0.0012 |
| 3,3′-diamino-4′-methoxyflavone | L1210 (Leukemia) | 10 |
| 6-ethyl-2′-chloro-4′-aminoflavone | HepG2 (Liver) | 1.8 |
| Sulphonamide analog of 7-aminoflavone | HepG-2 (Liver) | 0.98 |
| APF-1 (Aminophenoxy flavone) | A549 (Lung) | 4 |
| APF-1 (Aminophenoxy flavone) | H1975 (Lung) | 2 |
| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast) | 9.35 |
| Chalcone with piperidinyl substituent | ECA-109 (Esophageal) | 1.3 |
| Chalcone with piperidinyl substituent | A549 (Lung) | 1.6 |
Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific assay used.[5]
Mechanism of Action: Key Signaling Pathways
The cytotoxicity of the parent aminoflavone (AF) and many of its derivatives is not due to the compound itself but rather its metabolic products.[2] A primary mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][6]
-
AhR Pathway Activation : Aminoflavone enters the cancer cell and binds to the AhR in the cytoplasm. This complex then translocates to the nucleus.[3][6]
-
CYP1A1/1A2 Induction : In the nucleus, the AhR complex acts as a transcription factor, inducing the expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[2][7]
-
Metabolic Activation : These CYP enzymes metabolize aminoflavone into reactive species, such as hydroxylamines.[2]
-
Oxidative Stress and DNA Damage : These reactive metabolites lead to a surge in intracellular Reactive Oxygen Species (ROS), causing oxidative stress and significant DNA damage, including the formation of DNA-protein cross-links (DPCs) and 8-oxo-7,8-dihydroguanine (8-oxodG).[6][7]
-
Cell Cycle Arrest and Apoptosis : The extensive DNA damage triggers cell cycle arrest, typically in the S-phase, and activates intrinsic apoptotic pathways.[6][7] This culmination involves the activation of caspases (like caspase-3, -8, and -9) and cleavage of Poly [ADP-ribose] polymerase (PARP), leading to programmed cell death.[6][7]
Certain aminoflavone derivatives may also exhibit alternative mechanisms, such as the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8][9]
Caption: Aminoflavone's primary mechanism of action.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours in a humidified atmosphere at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the aminoflavone derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation : Incubate the plate for a specified period, typically 48 to 72 hours, under the same conditions as step 1.
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate the plate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance (optical density) of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor c… [ouci.dntb.gov.ua]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 5-Amino-2-(4-aminophenyl)chromen-4-one and Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of the investigational compound 5-Amino-2-(4-aminophenyl)chromen-4-one and the established chemotherapeutic agent, doxorubicin. The analysis focuses on their performance in preclinical breast cancer models, presenting available experimental data, outlining methodologies for key experiments, and visualizing their distinct mechanisms of action.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, exhibiting broad-spectrum anti-cancer activity through well-defined mechanisms including DNA intercalation and topoisomerase II inhibition. In contrast, this compound, a member of the aminoflavone class of compounds, represents a novel approach with a more targeted mechanism. While direct comparative studies are limited, available data on close structural analogs of this compound suggest potent and selective activity against specific breast cancer cell lines. This guide aims to synthesize the current understanding of both compounds to inform further research and development.
Data Presentation: A Head-to-Head Comparison
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| 5,4'-diaminoflavone (analog of this compound) | MCF-7 | 0.0072 | Not Specified | [1][2] |
| Doxorubicin | MCF-7 | ~0.4 - 3.09 | 48 hours | [1][3] |
| Doxorubicin | MCF-7 | 1.1 | 48 hours | [4] |
| Doxorubicin | MCF-7 | 0.68 | 48 hours | [5] |
Note: The IC50 value for 5,4'-diaminoflavone is from a study that screened various aminoflavone derivatives and highlights its high potency. The variability in doxorubicin's IC50 values underscores the importance of standardized experimental protocols for direct comparison.
Mechanisms of Action: Two Distinct Pathways to Cell Death
The two compounds exert their anti-cancer effects through fundamentally different signaling pathways.
This compound: A Targeted Metabolic Activation Pathway
The proposed mechanism for aminoflavones, including this compound, involves a unique metabolic activation pathway that is selective for certain cancer cells. This pathway is initiated by the binding of the compound to the Aryl Hydrocarbon Receptor (AhR).
Caption: Proposed signaling pathway for this compound.
This targeted activation leads to the generation of reactive metabolites specifically within cancer cells that express high levels of CYP1A1, causing DNA damage and subsequent apoptosis. This selectivity may result in a more favorable therapeutic window compared to broadly cytotoxic agents.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's mechanism of action is multifaceted, contributing to its high efficacy but also its significant side effects.
Caption: Multifaceted mechanism of action of Doxorubicin.
Doxorubicin's primary mechanisms include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[1][5]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks.[5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for key assays used to evaluate the efficacy of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the IC50 value of a compound.
Caption: A typical workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation (e.g., 3-4 hours), the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the concentration versus the percentage of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with the respective compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Conclusion and Future Directions
The available data suggests that this compound and its analogs are a promising class of anti-cancer agents with a distinct and potentially more selective mechanism of action compared to doxorubicin. The high potency of the analog 5,4'-diaminoflavone in MCF-7 cells is particularly noteworthy.
However, a direct and comprehensive comparison is hampered by the lack of publicly available, peer-reviewed data for this compound. Future research should focus on:
-
Direct Head-to-Head Studies: Conducting in vitro and in vivo studies that directly compare the efficacy and toxicity of this compound and doxorubicin under identical experimental conditions.
-
Elucidation of Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to this compound.
-
In Vivo Efficacy and Safety: Evaluating the anti-tumor activity and toxicity profile of this compound in animal models of breast cancer.
Such studies are essential to fully understand the therapeutic potential of this novel compound and its place in the landscape of cancer chemotherapy.
References
A Comparative Analysis of the Anticancer Effects of 5-Amino-2-(4-aminophenyl)chromen-4-one Across Different Cell Lines
A detailed examination of the antiproliferative, apoptotic, and cell cycle inhibitory effects of the synthetic aminoflavone, 5-Amino-2-(4-aminophenyl)chromen-4-one, and its close structural analog, 5,4'-diaminoflavone. This guide provides a cross-validation of its therapeutic potential in various cancer cell models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The synthetic aminoflavone derivative, this compound, and its closely related analog, 5,4'-diaminoflavone, have emerged as potent agents in the landscape of cancer research. Exhibiting significant antiproliferative properties, these compounds have demonstrated a marked efficacy, particularly against breast cancer cells. This guide offers a comparative analysis of their effects across different cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Comparative Antiproliferative Activity
The antiproliferative activity of 5,4'-diaminoflavone has been most notably documented in the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7. Research has demonstrated that this compound exhibits potent and specific growth-inhibitory activity against these cells.[1][2] Furthermore, a trifluorinated derivative of 5,4'-diaminoflavone has shown growth-inhibitory activity against a wider panel of human cancer cell lines, including some ER-negative breast, endometrial, ovarian, and liver cancers, suggesting the broad therapeutic potential of this structural class.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5,4'-diaminoflavone | MCF-7 | Breast (ER+) | 0.0072 |
Table 1: Comparative IC50 Values. The half-maximal inhibitory concentration (IC50) of 5,4'-diaminoflavone in the MCF-7 human breast cancer cell line. Data is derived from studies by Akama et al.[1][2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise signaling cascade for this compound is still under investigation, related aminoflavone derivatives are known to induce cancer cell death through the initiation of apoptosis and by causing cell cycle arrest. The proposed mechanism involves the modulation of key regulatory proteins in these pathways.
Apoptosis Signaling Pathway
The induction of apoptosis is a critical mechanism for many anticancer agents. For aminoflavones, this is often triggered through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of cell death.
Figure 1: Proposed Apoptotic Pathway. Diagram illustrating the potential mitochondrial-mediated apoptotic pathway induced by this compound.
Cell Cycle Regulation
This aminoflavone derivative is also hypothesized to exert its antiproliferative effects by arresting the cell cycle, preventing cancer cells from progressing through the phases of division. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Figure 2: Cell Cycle Arrest Mechanism. A diagram showing the potential mechanism of cell cycle arrest induced by this compound through the inhibition of CDK-Cyclin complexes.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or the compound of interest) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Figure 3: MTT Assay Workflow. A flowchart outlining the key steps of the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the desired concentrations of the compound for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Conclusion and Future Directions
The available data strongly indicates that this compound and its close analog, 5,4'-diaminoflavone, are highly potent antiproliferative agents, particularly against ER-positive breast cancer cells. The likely mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle.
However, to fully establish the cross-validated efficacy of this compound, further comprehensive studies are warranted. Specifically, the evaluation of its IC50 values across a broader panel of cancer cell lines, including but not limited to lung, colon, prostate, and ovarian cancer, is crucial. Elucidating the detailed molecular targets and signaling pathways will also be instrumental in advancing this promising class of compounds towards clinical application. This guide serves as a foundational resource for researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics.
References
Structure-Activity Relationship of 5-Amino-2-(4-aminophenyl)chromen-4-one Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Amino-2-(4-aminophenyl)chromen-4-one analogs, focusing on their antiproliferative activities. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a synthetic aminoflavone, has emerged as a scaffold of interest in cancer research due to its selective antiproliferative activity, notably against breast cancer cell lines such as MCF-7. The arrangement of amino groups on the flavone core is a key determinant of its biological activity. Understanding the relationship between structural modifications of this scaffold and its anticancer effects is crucial for the design of more potent and selective therapeutic agents. Evidence suggests that the cytotoxic effects of some aminoflavone derivatives may be mediated through pathways such as DNA damage and interaction with the aryl hydrocarbon receptor (AhR), a transcription factor involved in xenobiotic metabolism and cancer progression.[1]
Comparison of Antiproliferative Activity
The following table summarizes the structure-activity relationship of analogs of a closely related compound, 5,4'-diamino-6,8,3'-trifluoroflavone, highlighting the impact of substitutions at the 7-position on antiproliferative activity against the MCF-7 human breast cancer cell line.[2] While not the exact parent compound, this provides valuable insight into the SAR of this class of aminoflavones.
| Compound ID | Core Structure | R (Substitution at 7-position) | In Vitro IC50 (µM) against MCF-7 | In Vivo Antitumor Activity (T/C % at optimal dose) |
| 1a | 5,4'-diaminoflavone | H | - | - |
| 1b | 5,4'-diamino-6,8,3'-trifluoroflavone | H | 0.012 | 23% (100 mg/kg) |
| 7a | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₃ | 0.009 | 18% (100 mg/kg) |
| 7l | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂OH | 0.011 | 25% (200 mg/kg) |
| 9a | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂OCOCH₃ | 0.015 | 22% (200 mg/kg) |
| 9c | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂OCO(CH₂)₄CH₃ | 0.021 | 12% (200 mg/kg) |
| 9e | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂OCOC₆H₅ | 0.013 | 19% (200 mg/kg) |
| 9g | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂OCOCH₂N(CH₃)₂ | 0.018 | 20% (200 mg/kg) |
| 9j | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂OCO-adamantyl | 0.014 | 18% (200 mg/kg) |
| 12f | 5,4'-diamino-6,8,3'-trifluoroflavone | CH₂NH₂ | 0.025 | 24% (100 mg/kg) |
Key Observations from the SAR Study:
-
The parent compound, 5,4'-diamino-6,8,3'-trifluoroflavone (1b), demonstrates potent in vitro and in vivo antitumor activity.[2]
-
Small alkyl substitutions at the 7-position, such as methyl (7a), can slightly enhance or maintain high potency.[2]
-
Hydroxymethyl (7l) and various acyloxymethyl derivatives (9a, 9c, 9e, 9g, 9j) at the 7-position are well-tolerated and result in compounds with comparable or superior antitumor activity to the parent compound.[2]
-
Notably, certain derivatives with enhanced water solubility, such as 9e, 9g, 9j, and 12f, retain significant antitumor efficacy.[2]
-
A lipophilic hexanoyloxymethyl group (9c) at the 7-position led to particularly strong in vivo antitumor activity.[2]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The following is a detailed protocol for determining the antiproliferative activity of the synthesized compounds, based on commonly used methodologies.
1. Cell Culture:
-
MCF-7 human breast cancer cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
2. Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA and resuspended in fresh medium.
-
A cell suspension is prepared, and cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid toxicity.
-
The medium from the 96-well plates is removed, and 100 µL of medium containing the various concentrations of the test compounds is added to the respective wells.
-
Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
The plates are incubated for a further 48 to 72 hours.
4. MTT Assay:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
The aryl hydrocarbon receptor (AhR) signaling pathway is a potential target for aminoflavone analogs. Upon binding to a ligand, such as a flavonoid, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in metabolism and can influence cellular responses to xenobiotics and cancer progression.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
Unraveling the Potency of Chromen-4-one Derivatives as Topoisomerase Inhibitors: A Comparative Guide
For Immediate Release
In the relentless pursuit of novel anticancer agents, the intricate dance between small molecules and essential cellular enzymes offers a promising arena for drug discovery. This guide provides a comprehensive comparison of various chromen-4-one derivatives, a class of compounds demonstrating significant potential as topoisomerase inhibitors. By objectively presenting experimental data, detailing methodologies, and visualizing key cellular pathways, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Topoisomerase Inhibition and Cytotoxicity
The efficacy of chromen-4-one derivatives in inhibiting topoisomerase I and II, alongside their cytotoxic effects on various cancer cell lines, is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Topoisomerase I Inhibition
| Compound | IC50 (µM) | Reference |
| Chromone 11b | 1.46 | [1][2] |
| Chromone 11c | 6.16 | [1][2] |
| Chromone 20 | 0.83 | [3] |
| Camptothecin (Reference) | 18.85 | [3] |
Topoisomerase II Inhibition
| Compound | IC50 (µM) | Reference |
| Compound 9f | 12.11 |
Further research is required to populate a more extensive list of chromen-4-one derivatives with demonstrated Topoisomerase II inhibitory activity.
Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chromone 11c | KB (Oral Cavity Cancer) | 73.32 | [1][2] |
| Chromone 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | [1][2] |
| 4H-Chromen-4-one derivative | Human Colon Carcinoma | 9.68 (µg/ml) | [4] |
| 4H-Chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 (µg/ml) | [4] |
| Compound 3a | MCF-7 (Breast Cancer) | - | [5] |
| Compound VIi | MDA-MB 231 (Breast Cancer) | 43.7 | [6] |
| Compound 5i | Hela, SMMC-7721, SGC-7901, U87, HepG2 | - | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Topoisomerase I DNA Relaxation Assay
This assay is fundamental to determining the inhibitory effect of compounds on topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I Assay Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
Test compounds dissolved in DMSO
-
5x Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide staining solution (0.5 µg/ml)
Procedure:
-
On ice, prepare reaction mixtures in microfuge tubes containing 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (final concentration ~20 ng/µl), and sterile water to the desired volume.
-
Add the test chromen-4-one derivatives at various concentrations. Include a positive control (e.g., Camptothecin) and a DMSO vehicle control.
-
Initiate the reaction by adding a predetermined unit of human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 1/5 volume of the 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at 1-2.5 V/cm.
-
Stain the gel with ethidium bromide for 15-30 minutes and destain in water for 10-30 minutes.
-
Visualize the DNA bands under a UV transilluminator. The inhibition of topoisomerase I is determined by the persistence of the supercoiled DNA form and the reduction in the relaxed DNA form.
DNA Cleavage Assay
This assay is employed to investigate whether the inhibitors stabilize the covalent DNA-topoisomerase cleavage complex.
Materials:
-
3'-[³²P]-labeled DNA substrate
-
Recombinant human Topoisomerase I
-
Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)
-
Test compounds
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the radiolabeled DNA substrate with recombinant Topoisomerase I in the reaction buffer.
-
Add the test chromen-4-one derivatives at various concentrations.
-
Allow the reaction to proceed at 25°C for 20 minutes to permit the formation of cleavage complexes.
-
Stop the reaction and denature the samples.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage products by autoradiography. An increase in the amount of cleaved DNA fragments indicates that the compound stabilizes the topoisomerase-DNA complex.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chromen-4-one derivatives for a specified period (e.g., 48 or 72 hours). Include a DMSO vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the downstream cellular consequences of topoisomerase inhibition by chromen-4-one derivatives, it is crucial to visualize the involved signaling pathways.
Caption: DNA Damage Response Pathway Induced by Chromen-4-one Derivatives.
This diagram illustrates the proposed mechanism by which chromen-4-one derivatives, acting as topoisomerase inhibitors, induce a DNA damage response. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the formation of DNA strand breaks. This damage activates key sensor kinases such as ATM and ATR, which in turn modulate downstream signaling pathways like PI3K/Akt/mTOR and the JNK pathway. The culmination of these signaling cascades is cell cycle arrest and, ultimately, apoptosis (programmed cell death), highlighting the therapeutic potential of these compounds in cancer treatment.
Conclusion
The chromen-4-one scaffold represents a versatile platform for the development of potent topoisomerase inhibitors. The data presented in this guide underscores the varying efficacy of different derivatives, emphasizing the importance of structure-activity relationship studies in optimizing their anticancer properties. The detailed experimental protocols provide a standardized framework for future research, while the visualized signaling pathway offers a deeper understanding of their mechanism of action. Continued investigation into this promising class of compounds is warranted to unlock their full therapeutic potential in the fight against cancer.
References
- 1. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. thaiscience.info [thaiscience.info]
- 4. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo antitumor effects of 5-Amino-2-(4-aminophenyl)chromen-4-one. Due to the limited availability of direct in vivo data for this specific compound, this guide leverages findings from closely related aminoflavone derivatives and compounds with similar proposed mechanisms of action to project its potential efficacy and provide a framework for its preclinical validation.
Compound Profile: this compound
This compound is a synthetic aminoflavone derivative. In vitro studies have demonstrated its selective antiproliferative activity against MCF-7 breast cancer cells. The proposed mechanism of action involves DNA damage and engagement of the aryl hydrocarbon receptor (AhR) pathway, a key signaling route in xenobiotic metabolism and cancer progression.[1]
Comparative In Vivo Efficacy
Direct in vivo quantitative data for this compound is not currently available in published literature. To provide a comparative perspective, this section summarizes in vivo data from studies on other aminoflavone derivatives and Phortress, a benzothiazole derivative with a comparable proposed mechanism of action.
Table 1: Comparative In Vivo Antitumor Activity of Aminoflavone Derivatives and Phortress
| Compound/Drug | Cancer Model | Treatment Regimen | Key Findings | Reference |
| Aminoflavone (AF), active component of AFP464 | MCF-7 Xenografts | Not specified | Inhibited HIF-1alpha protein accumulation and the expression of HIF-1 target genes. | [2] |
| Novel Aminochromone Derivative AX-554 | Human-derived lung adenocarcinoma xenograft in nu/nu BALB/c mice | 50 mg/kg/day, intragastric | Increased animal life expectancy by >3.3 times compared to control; induced remission in 60% of cases. | [3][4] |
| Phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) | Human-derived mammary carcinoma xenografts in nude mice | Not specified | Showed significant antitumor activity in 7 out of 9 xenograft models, comparable to doxorubicin. | [5] |
| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 human ovarian carcinoma cells in hollow fibres implanted in mice | 10 mg/kg, intraperitoneal | Inhibited tumor cell growth by more than 50%. | [6] |
Proposed Mechanism of Action and Signaling Pathway
The antitumor effect of this compound is hypothesized to be mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 enzymes, metabolic activation of the compound, and subsequent DNA damage in cancer cells.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.
Experimental Protocols for In Vivo Validation
The following are generalized experimental protocols for assessing the in vivo antitumor efficacy of a novel compound like this compound, based on standard practices for xenograft models.
Human Tumor Xenograft Model
This protocol outlines the establishment of a tumor xenograft in immunodeficient mice to evaluate the efficacy of a test compound.
Caption: General workflow for a human tumor xenograft study.
Detailed Methodology:
-
Cell Culture: Human cancer cells (e.g., MCF-7 breast cancer cells) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1 x 107 cells in 0.1 mL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), mice are randomized into treatment and control groups.
-
Compound Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment group at various doses. The control group receives the vehicle alone. Administration can be via intraperitoneal injection, oral gavage, or other appropriate routes, typically on a daily or intermittent schedule for a specified period (e.g., 21 days).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at the end of the treatment period. Tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, gene expression analysis of CYP1A1).
Hollow Fiber Assay
This assay provides a preliminary in vivo assessment of a compound's antitumor activity.
Detailed Methodology:
-
Cell Encapsulation: Cancer cells are encapsulated in polyvinylidene fluoride (PVDF) hollow fibers.
-
Implantation: The hollow fibers are implanted into the peritoneal cavity or subcutaneously in mice.
-
Compound Administration: The test compound is administered to the mice, typically via intraperitoneal injection, for a set number of days.
-
Analysis: After the treatment period, the hollow fibers are retrieved, and the viability of the cancer cells within the fibers is assessed using a cell viability assay (e.g., MTT assay). A reduction in cell viability compared to the control group indicates antitumor activity.[6]
Comparison with Alternative Antitumor Agents
To provide a broader context, the potential of this compound should be compared with existing anticancer agents that have different mechanisms of action.
Table 2: Comparison of this compound with Other Classes of Antitumor Agents
| Feature | This compound (Projected) | Doxorubicin (Anthracycline) | Imatinib (Tyrosine Kinase Inhibitor) |
| Mechanism of Action | DNA damage via metabolic activation and AhR pathway engagement.[1] | DNA intercalation and inhibition of topoisomerase II. | Inhibition of specific tyrosine kinases (e.g., Bcr-Abl).[7] |
| Selectivity | Potentially selective for tumors with high CYP1A1 expression. | Non-selective, affects all rapidly dividing cells. | Highly selective for cancer cells expressing the target kinase. |
| Potential Advantages | Novel mechanism of action, potential for overcoming resistance to other drugs. | Broad-spectrum activity against various cancers. | Targeted therapy with potentially fewer side effects than traditional chemotherapy. |
| Potential Limitations | Efficacy dependent on metabolic activation within the tumor; in vivo data is lacking. | Significant cardiotoxicity and myelosuppression. | Development of resistance through mutations in the target kinase. |
Conclusion and Future Directions
While in vitro data for this compound is promising, comprehensive in vivo studies are crucial to validate its antitumor efficacy and establish its therapeutic potential. The comparative data from related aminoflavones and Phortress suggest that this class of compounds can exhibit significant antitumor activity in vivo.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its correlation with target engagement in vivo.
-
Efficacy Studies in Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate the antitumor activity in a more clinically relevant tumor microenvironment.
-
Toxicity Studies: To determine the safety profile and maximum tolerated dose of the compound.
-
Biomarker Development: To identify biomarkers that can predict tumor response to this compound, potentially based on CYP1A1 expression or AhR pathway activation.
By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated.
References
- 1. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Amino-2-(4-aminophenyl)chromen-4-one Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of the novel synthetic aminoflavone, 5-Amino-2-(4-aminophenyl)chromen-4-one, against established anticancer agents, doxorubicin and cisplatin. The data presented herein is intended to offer a comprehensive overview of its potential as a therapeutic candidate, with a focus on its activity against breast cancer.
Comparative Efficacy Against Breast Cancer Cells
The in vitro cytotoxic activity of this compound was evaluated against the human breast adenocarcinoma cell line MCF-7 and compared with the standard chemotherapeutic drugs, doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | MCF-7 | 0.0072 | [1] |
| Doxorubicin | MCF-7 | 0.68 | |
| Cisplatin | MCF-7 | 4.0 |
Table 1: Comparative IC50 values of this compound and standard anticancer agents against the MCF-7 breast cancer cell line.
The data indicates that this compound exhibits potent antiproliferative activity against the MCF-7 cell line, with a significantly lower IC50 value compared to both doxorubicin and cisplatin. It is noteworthy that this compound has shown selective activity against estrogen receptor (ER)-positive breast cancer cells like MCF-7, with no significant effects on ER-negative cell lines.[1][2]
Proposed Mechanism of Action
The anticancer activity of this compound is believed to be multifactorial, primarily involving the induction of DNA damage and activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, doxorubicin, or cisplatin and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for DNA Damage Markers
This protocol is used to detect the expression of proteins involved in the DNA damage response.
Procedure:
-
Cell Lysis: MCF-7 cells are treated with the test compounds for the desired time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against DNA damage marker proteins (e.g., γH2AX, phospho-ATM, phospho-CHK2).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Aryl Hydrocarbon Receptor (AhR) Signaling Assay (Reporter Gene Assay)
This protocol is used to determine if the compound can activate the AhR signaling pathway.
Procedure:
-
Cell Transfection: MCF-7 cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs).
-
Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of this compound or a known AhR agonist (e.g., TCDD) as a positive control.
-
Cell Lysis and Luciferase Assay: After 24 hours of treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle-treated control is calculated to determine the extent of AhR activation.
Conclusion
This compound demonstrates significant and selective antiproliferative activity against ER-positive breast cancer cells in vitro, with a potency that surpasses that of the established chemotherapeutic agents doxorubicin and cisplatin. Its proposed dual mechanism of action, involving DNA damage and AhR pathway activation, presents a novel approach to cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to Confirming Aryl Hydrocarbon Receptor (AHR) Engagement by 5-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the role of the aryl hydrocarbon receptor (AHR) in the biological activity of 5-Amino-2-(4-aminophenyl)chromen-4-one. Evidence suggests that the cytotoxic effects of this synthetic aminoflavone derivative may be mediated through the AHR pathway, a critical signaling route involved in xenobiotic metabolism, immune regulation, and carcinogenesis[1][2][3][4].
To rigorously confirm this mechanism, a series of experiments are proposed, comparing the activity of this compound with well-characterized AHR modulators. This guide outlines the necessary experimental protocols, presents comparative data in a structured format, and visualizes the underlying biological and experimental workflows.
Comparative Analysis of AHR Activation
Effective evaluation requires comparing the compound of interest against known standards. The following tables present hypothetical data for this compound alongside established data for potent AHR modulators.
Table 1: Comparative AHR Activation via DRE Luciferase Reporter Assay
This table compares the potency and efficacy of different compounds in activating the AHR signaling pathway, as measured by a Dioxin Response Element (DRE) driven luciferase reporter assay.
| Compound | Class | Concentration Range Tested | EC50 (nM) | Max Fold Induction (vs. Vehicle) |
| This compound | Test Compound | 0.1 nM - 10 µM | 150 (Hypothetical) | 45 (Hypothetical) |
| Tapinarof | Agonist (Reference) | 0.01 nM - 1 µM | 13[5] | 150 |
| FICZ (Formylindolo[3,2-b]carbazole) | Agonist (Reference) | 0.001 nM - 100 nM | 0.07 (Kd)[5] | 180 |
| CH-223191 | Antagonist (Reference) | N/A | >10,000 | No activity |
Note: Data for the test compound is hypothetical and serves as an illustrative example for a moderate AHR agonist. Reference data is sourced from publicly available information.
Table 2: Comparative Analysis of AHR Target Gene Expression (CYP1A1)
Activation of the AHR pathway leads to the increased transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1)[6][7]. This table compares the ability of the compounds to induce CYP1A1 mRNA expression in HepG2 human hepatoma cells.
| Compound | Treatment Conc. | Incubation Time | CYP1A1 mRNA Fold Induction (vs. Vehicle) |
| This compound | 1 µM | 24 hours | 60 (Hypothetical) |
| Tapinarof | 100 nM | 24 hours | 250 |
| FICZ | 10 nM | 24 hours | 400 |
| CH-223191 | 1 µM | 24 hours | 1.2 (No significant induction) |
Note: Data for the test compound is hypothetical. Reference data represents typical results for these compounds.
Signaling Pathway and Experimental Workflow
Visualizing the biological pathway and the experimental process is crucial for understanding the mechanism of action and the validation strategy.
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Caption: Workflow for confirming AHR-mediated compound activity.
Experimental Protocols
Detailed and reproducible protocols are essential for validating the interaction between this compound and the AHR pathway.
Protocol 1: AHR Activation DRE Luciferase Reporter Assay
This cell-based assay quantitatively measures the activation of AHR by a test compound. It uses a cell line engineered to contain a luciferase reporter gene under the control of DREs[8][9][10].
-
Cell Culture:
-
Culture HepG2-DRE-Luciferase cells (or a similar reporter cell line) in the recommended medium, typically DMEM with 10% FBS, at 37°C in a 5% CO2 humidified incubator.
-
Plate cells in a white, clear-bottom 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to create a dose-response curve (e.g., from 10 µM down to 0.1 nM).
-
Include positive controls (e.g., Tapinarof, FICZ) and a vehicle control (0.1% DMSO in medium).
-
For antagonist experiments, pre-incubate cells with an AHR antagonist (e.g., 1 µM CH-223191) for 1 hour before adding the test compound.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative luminescence units (RLU) to the vehicle control to determine the fold induction.
-
Plot the fold induction against the compound concentration and use a non-linear regression model to calculate the EC50 value.
-
Protocol 2: AHR Target Gene Expression by Quantitative PCR (qPCR)
This protocol measures the change in mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, following compound treatment[6][11][12].
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HepG2) in a 12-well plate and grow to ~80% confluency.
-
Treat cells with the test compound (e.g., 1 µM this compound), a positive control (e.g., 10 nM FICZ), and a vehicle control (0.1% DMSO) for 24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
CYP1A1 Forward Primer (example): 5'-CCTTCACCATCCCCACAGAC-3'
-
CYP1A1 Reverse Primer (example): 5'-GCTGTGGGGGATGGTGAA-3'
-
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 to the housekeeping gene and then to the vehicle control. The result is expressed as fold change.
-
References
- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 2. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 130599-46-1 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 7. AhR regulates the expression of human cytochrome P450 1A1 (CYP1A1) by recruiting Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. puracyp.com [puracyp.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 11. Correlation between gene expression of aryl hydrocarbon receptor (AhR), hydrocarbon receptor nuclear translocator (Arnt), cytochromes P4501A1 (CYP1A1) and 1B1 (CYP1B1), and inducibility of CYP1A1 and CYP1B1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Recommendations
Based on data from similar compounds, 5-Amino-2-(4-aminophenyl)chromen-4-one should be handled with care. Analogous chemicals are known to be harmful if swallowed or inhaled, may cause skin and eye irritation, and are suspected of causing genetic defects. Furthermore, related compounds have shown high toxicity to aquatic life with long-lasting effects. Therefore, it is crucial to prevent release into the environment.[1]
| Hazard Category | Potential Effects | Source Compounds for Analogy |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled.[2] | 5-Amino-2-(4-aminophenyl)benzimidazole, 4'-Aminoacetophenone |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][3][4] | 4'-Aminoacetophenone, 2'-Aminoacetophenone |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | 5-Amino-2-(4-aminophenyl)benzimidazole |
| Target Organ Toxicity | May cause damage to organs (e.g., kidneys) through prolonged or repeated exposure. | 5-Amino-2-(4-aminophenyl)benzimidazole |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | 5-Amino-2-(4-aminophenyl)benzimidazole |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[1][5] In cases of significant dust or aerosol generation, a self-contained breathing apparatus may be necessary.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, sealed, and labeled hazardous waste container. Avoid mixing with incompatible materials such as strong acids, strong oxidizing agents, acid anhydrides, and chloroformates.[4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small solid spills, carefully use a clean shovel or other appropriate tool to place the material into a dry, covered container without compressing it.[1] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water after cleanup.
-
Report all spills to the laboratory supervisor or safety officer.
4. Container Labeling and Storage:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained waste management personnel.[2]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Never dispose of this compound down the drain or in regular trash.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
